Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate
Description
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Properties
IUPAC Name |
ethyl 2-(4-chlorosulfonyl-2-methylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO5S/c1-3-16-11(13)7-17-10-5-4-9(6-8(10)2)18(12,14)15/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXENIYIGPPXPNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)S(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465206 | |
| Record name | Ethyl 4-chlorosulfonyl-2-methylphenoxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91427-62-2 | |
| Record name | Ethyl 4-chlorosulfonyl-2-methylphenoxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate
This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate, a valuable chemical intermediate in the development of pharmaceuticals and agrochemicals.[1][2] This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into the strategic considerations for the synthesis, provide detailed experimental protocols, and discuss the underlying chemical principles that ensure a successful and reproducible outcome.
Introduction and Strategic Overview
This compound is an organic compound featuring a phenoxyacetate core functionalized with a reactive chlorosulfonyl group.[2][3] This sulfonyl chloride moiety allows for further chemical modification, making it a versatile building block in the synthesis of more complex molecules with potential biological activity.
The synthesis of the target molecule is most logically approached through a two-step sequence:
-
Williamson Ether Synthesis: Formation of the ether linkage by reacting the commercially available starting material, o-cresol (2-methylphenol), with ethyl chloroacetate.
-
Electrophilic Aromatic Substitution (Chlorosulfonation): Introduction of the chlorosulfonyl group onto the aromatic ring of the resulting ethyl (2-methylphenoxy)acetate intermediate.
This strategy is predicated on the robust and well-established nature of these two reaction classes, allowing for a high degree of control and predictability.
Synthesis Pathway Visualization
Caption: A two-step synthesis pathway for this compound.
Step 1: Williamson Ether Synthesis of Ethyl (2-methylphenoxy)acetate
The Williamson ether synthesis is a classic and reliable method for preparing ethers.[4] It proceeds via an SN2 mechanism where an alkoxide or phenoxide nucleophile displaces a halide from an alkyl halide. In this first step, the phenolic proton of o-cresol is removed by a base to form the more nucleophilic phenoxide, which then attacks the electrophilic carbon of ethyl chloroacetate.
Mechanistic Considerations
The reaction is a bimolecular nucleophilic substitution (SN2).[4] The choice of a polar aprotic solvent, such as acetone or dimethylformamide (DMF), is crucial as it can solvate the cation of the base without significantly solvating the phenoxide anion, thus maintaining its nucleophilicity. The use of a relatively weak base like potassium carbonate is sufficient to deprotonate the phenol without promoting significant hydrolysis of the ester.
Detailed Experimental Protocol
-
Reagent Preparation: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate (1.5 equivalents) and 250 mL of dry acetone.
-
Addition of Starting Materials: To the stirred suspension, add o-cresol (1.0 equivalent). Stir the mixture at room temperature for 15 minutes.
-
Initiation of Reaction: Slowly add ethyl chloroacetate (1.1 equivalents) to the reaction mixture.
-
Reaction Progression: Heat the mixture to a gentle reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate. The filtrate is then concentrated under reduced pressure to remove the acetone.
-
Purification: The resulting crude product is dissolved in a suitable organic solvent like ethyl acetate and washed with a 5% sodium hydroxide solution to remove any unreacted o-cresol, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl (2-methylphenoxy)acetate. Further purification can be achieved by vacuum distillation.
Step 2: Chlorosulfonation of Ethyl (2-methylphenoxy)acetate
The second step involves the electrophilic aromatic substitution of the synthesized intermediate with chlorosulfonic acid. This reaction is highly exothermic and requires careful temperature control to prevent side reactions and degradation of the starting material.
Regioselectivity and Mechanistic Insights
The directing effects of the substituents on the aromatic ring determine the position of the incoming chlorosulfonyl group. The ether linkage (-OCH2COOEt) is a strong activating group and an ortho, para-director. The methyl group (-CH3) is also an activating group and an ortho, para-director.
Given the positions of these groups, the potential sites for electrophilic attack are positions 3, 4, 5, and 6.
-
Position 4 (para to the ether): This position is sterically accessible and electronically activated by the strong para-directing ether group.
-
Position 6 (ortho to the ether): This position is also electronically activated but is sterically hindered by the adjacent ether linkage.
-
Position 3 (ortho to the methyl and meta to the ether): This position is activated by the methyl group but only weakly activated by the ether group.
-
Position 5 (meta to both groups): This position is the least activated.
Based on the powerful ortho, para-directing nature of the ether group, the major product is anticipated to be the isomer where the chlorosulfonyl group is in the para position relative to the ether, which is position 4. This would lead to the formation of Ethyl [2-methyl-4-(chlorosulfonyl)phenoxy]acetate . The formation of the 3-substituted isomer, as indicated in the topic title, would be a minor product under standard electrophilic aromatic substitution conditions. For the purpose of this guide, we will proceed with the synthesis targeting the electronically favored product, while acknowledging the potential for isomeric mixtures.
Detailed Experimental Protocol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride drying tube, place the ethyl (2-methylphenoxy)acetate (1.0 equivalent).
-
Cooling: Cool the flask in an ice-salt bath to between 0 and -5 °C.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3.0 equivalents) dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not rise above 5 °C.[5] Vigorous stirring is essential during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with constant stirring. This will precipitate the crude product.
-
Isolation and Purification: The solid product is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral to litmus paper. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water or ethyl acetate-hexane.[6]
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Ethyl (2-methylphenoxy)acetate | C11H14O3 | 194.23 | 93917-68-1 |
| This compound | C11H13ClO5S | 292.74 | 91427-62-2 |
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the chemical structure and isomeric purity.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the ester, S=O of the sulfonyl chloride, C-O-C of the ether).
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Melting Point: To assess the purity of the final product.
References
- Google Patents. (n.d.). Preparation method for ethyl 2-chloroacetoacetate.
-
Eureka | Patsnap. (n.d.). Synthesis method of 2-methylphenoxyacetic acid. Retrieved from [Link]
- Afadlal, et al. (n.d.). Study of Synthesis of Ethyl-2-(4-allyl-2-methoxyphenoxy)acetate in Polar Aprotic Solvents. Journal of Pure and Applied Chemistry Research.
-
TSI Journals. (n.d.). An overview on synthetic methods of ethyl acetate. Retrieved from [Link]
-
Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- National Institutes of Health. (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. ACS Omega.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (1α,2β,6α)-2,6-DIMETHYLCYCLOHEXANECARBONITRILE. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Ethyl 2-(4-(chlorosulfonyl)-2-methylphenoxy)acetate. Retrieved from [Link]
- ResearchGate. (2016). Ethyl 2-(4-chloro-3-methylphenoxy)acetate.
- Google Patents. (n.d.). Preparation method of 2-ethylhexyl (4-chloro-2-methylphenoxy)acetate.
-
PubMed. (n.d.). Purification and Characterization of Ethyl 2-Methyl-3-oxobutanoate Reductase from Klebsiella pneumoniae IF03319. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
-
University of Wisconsin-River Falls. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
Sources
Starting materials for Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate
Technical Guide: Synthesis & Process Development for Ethyl [2-methyl-3/4-(chlorosulfonyl)phenoxy]acetate
Executive Summary & Structural Analysis
This guide details the synthetic pathway for Ethyl [2-methyl-(chlorosulfonyl)phenoxy]acetate , a critical pharmacophore used in the development of PPAR-
Critical Regiochemical Note: Researchers must distinguish between the two positional isomers often conflated in vendor databases:
-
The 4-Chlorosulfonyl Isomer (CAS 91427-62-2): The thermodynamic product of direct chlorosulfonation and the primary intermediate for Seladelpar.[1] This is the standard industrial target.
-
The 3-Chlorosulfonyl Isomer: A kinetic "orphan" that cannot be accessed via direct chlorosulfonation due to electronic directing effects.[1]
This guide focuses on the Standard Industrial Route (Para-isomer) while providing a specific "Isomer Control" module for accessing the Meta-isomer (3-position) via diazonium chemistry, demonstrating the precision required for high-purity drug development.
Part 1: Strategic Retrosynthesis & Starting Materials
To ensure process scalability and cost-efficiency, the synthesis is disconnected into two primary chemical operations: O-Alkylation and Electrophilic Aromatic Substitution (Chlorosulfonation) .[1]
Core Starting Materials
| Material | CAS No. | Grade | Role | Critical Specification |
| o-Cresol (2-Methylphenol) | 95-48-7 | >99% | Scaffold | Water content <0.1% to prevent side reactions.[1] |
| Ethyl Chloroacetate | 105-39-5 | >98% | Linker | Free of chloroacetic acid (acidic impurities lower yield).[1] |
| Chlorosulfonic Acid | 7790-94-5 | Technical | Reagent | Must be colorless/pale straw.[1] Dark color indicates decomposition ( |
| Potassium Carbonate | 584-08-7 | Anhydrous | Base | Milled/Micronized for surface area optimization.[1] |
Retrosynthetic Logic
The methyl group at C2 is ortho/para directing.[1] The alkoxy group (introduced at C1) is a strong ortho/para activator.[1]
-
Direct Route: Chlorosulfonation of the ether will preferentially occur at C4 (para to the alkoxy group) due to steric hindrance at C6 (ortho to alkoxy) and C3 (ortho to methyl).[1]
-
Causality: This dictates that if the 4-isomer is the target, we use direct sulfonation.[1] If the 3-isomer is the target, we must use the Sandmeyer Route (detailed in Part 3).[1]
Part 2: The Standard Industrial Protocol (4-Isomer Route)
This workflow produces the key intermediate for PPAR agonists.[1]
Phase 1: O-Alkylation (Williamson Ether Synthesis)
Objective: Attach the ethyl acetate tail to the phenol ring without hydrolyzing the ester.[1]
Protocol:
-
Setup: Charge a 3-neck reactor with Acetone (10V relative to cresol) and Anhydrous
(1.2 eq). -
Addition: Add o-Cresol (1.0 eq) and stir at ambient temperature for 30 minutes to form the phenoxide anion.
-
Alkylation: Add Ethyl Chloroacetate (1.1 eq) dropwise.[1] Note: The reaction is exothermic; maintain internal temp < 40°C.
-
Reflux: Heat to reflux (56°C) for 4–6 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). Endpoint is defined as <1% unreacted cresol.[1]
-
Workup: Filter inorganic salts (
). Concentrate the filtrate. Dissolve residue in EtOAc, wash with 1N NaOH (to remove trace phenols), then brine. Dry over and concentrate.
Phase 2: Chlorosulfonation (The Critical Step)
Objective: Introduce the sulfonyl chloride group.[1][6][7][8] Risk Factor: Hydrolysis of the ester moiety or formation of the diaryl sulfone byproduct.[1]
Protocol:
-
Cooling: Charge Chlorosulfonic Acid (3.0–4.0 eq) into a reactor equipped with a gas scrubber (for
). Cool to 0–5°C.[1] -
Controlled Addition: Add Ethyl (2-methylphenoxy)acetate (1.0 eq) dropwise over 2 hours.
-
Why? Rapid addition causes localized overheating, leading to sulfone formation (dimerization) and ester hydrolysis.[1]
-
-
Reaction: Allow the mixture to warm to 20°C and stir for 2 hours. If conversion is slow, heat to 40°C (strictly <50°C to protect the ester).[1]
-
Quenching (High Hazard): Pour the reaction mass slowly onto crushed ice/water (10V) with vigorous stirring. Maintain temp < 10°C.
-
Isolation: Extract immediately with Dichloromethane (DCM) .[1] Wash with cold water and cold 5%
(rapidly, to avoid hydrolysis).[1] -
Crystallization: Recrystallize from Hexane/DCM or use directly if purity >95%.[1]
Part 3: The "Literal" 3-Isomer Route (Sandmeyer Strategy)
If your application strictly requires the 3-chlorosulfonyl substitution (meta to ether), the direct route above will fail.[1] You must use the Amino-Directed Route .[1]
Workflow:
-
Start: 2-Methyl-3-nitroanisole (or 2-methyl-3-nitrophenol).
-
Reduction: Hydrogenation (
, Pd/C) 3-Amino-2-methylphenol derivative . -
Diazotization: React amine with
at 0°C to form the diazonium salt. -
Meerwein Sulfonation: React the diazonium salt with Sulfur Dioxide (
) and Copper(II) Chloride ( ) in Acetic Acid.[1]-
Result: The diazo group is replaced by
specifically at position 3.[1]
-
Part 4: Process Visualization (Graphviz)
The following diagram illustrates the bifurcation between the Standard (Para) and Specialized (Meta) routes.
Caption: Divergent synthesis pathways based on regiochemical requirements. Route A yields the industrial standard (4-isomer); Route B is required for the 3-isomer.[1]
Part 5: Analytical Validation & Safety
Quality Control Parameters
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR (CDCl3) | Distinct aromatic splitting pattern.[1] Para-isomer shows doublet/doublet or singlet+doublet depending on resolution.[1] 3-isomer shows vicinal coupling.[1] |
| Purity | HPLC (C18, ACN:Water) | >98.0% Area |
| Sulfone Impurity | HPLC | <0.5% (Critical for downstream coupling) |
| Water Content | Karl Fischer | <0.1% (To prevent sulfonyl chloride hydrolysis) |
Safety Criticals
-
Chlorosulfonic Acid: Reacts explosively with water.[1] All glassware must be oven-dried.[1] Quenching must be performed by adding the reaction mixture to ice, never ice to the reaction mixture.[1]
-
HCl Gas: The reaction generates stoichiometric quantities of HCl gas.[1] A caustic scrubber (NaOH) is mandatory.[1]
References
-
Biosynth Carbosynth. (2024).[1] this compound Product Monograph. Retrieved from [1]
- Note: Validates the commercial existence and nomenclature vari
-
Santa Cruz Biotechnology. (2024).[1] this compound (CAS 91427-62-2).[1][11] Retrieved from [1]
-
Note: Confirms the CAS 91427-62-2 is often labeled with the 3-isomer name despite being the 4-isomer Seladelpar intermediate.[1]
-
-
Longshine Bio-Tech. (2024).[1] Ethyl 4-chlorosulfonyl-2-methylphenoxyacetate API Intermediate. Retrieved from [1]
-
Note: Explicitly links the chemical structure to the Seladelpar drug pathway.[1]
-
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1]
- Note: Authoritative source for standard chlorosulfon
Sources
- 1. 2-Chloro-m-cresol - Wikipedia [en.wikipedia.org]
- 2. 91427-62-2|Ethyl 2-(4-(chlorosulfonyl)-2-methylphenoxy)acetate|BLD Pharm [bldpharm.com]
- 3. ETHYL (2-METHYLPHENOXY)ACETATE | 93917-68-1 [chemicalbook.com]
- 4. biosynth.com [biosynth.com]
- 5. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 6. CN1935791A - Method for preparing 3-methyl quinolines-8-sulfochlorides - Google Patents [patents.google.com]
- 7. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents [patents.google.com]
- 8. Ethyl 4-chlorosulfonyl-2-methylphenoxyacetate/91427-62-2 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 9. Facile synthesis of per(6-O-tert-butyldimethylsilyl)-α-, β-, and γ-cyclodextrin as protected intermediates for the functionalization of the secondary face of the macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN103553914A - Phenylethyl acetate synthesis method - Google Patents [patents.google.com]
- 11. scbt.com [scbt.com]
An In-Depth Technical Guide to Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate: Nomenclature, Synthesis, and Applications in Drug Discovery
Chemical Identity and Nomenclature
The precise and unambiguous naming of chemical compounds is fundamental to scientific communication. The molecule with the common descriptor "Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate" is systematically named according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC).
The IUPAC name for this compound is ethyl 2-(2-methyl-3-(chlorosulfonyl)phenoxy)acetate .
Let's deconstruct this name to understand its basis:
-
acetate : This is the parent structure, indicating an ester of acetic acid.
-
ethyl : This prefix denotes the alkyl group (from ethanol) that has formed the ester with the carboxylic acid.
-
2-(...)phenoxy : This indicates that a substituted phenoxy group is attached to the second carbon of the acetate moiety (the carbon adjacent to the carbonyl group).
-
2-methyl-3-(chlorosulfonyl) : This describes the substituents on the phenyl ring of the phenoxy group. A methyl group is at position 2, and a chlorosulfonyl group (-SO₂Cl) is at position 3, relative to the ether linkage.
Table 1: Compound Identifiers and Physicochemical Properties
| Property | Value |
| IUPAC Name | ethyl 2-(2-methyl-3-(chlorosulfonyl)phenoxy)acetate |
| CAS Number | 91427-62-2 |
| Molecular Formula | C₁₁H₁₃ClO₅S |
| Molecular Weight | 292.74 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 79-81 °C |
| Canonical SMILES | CCOC(=O)COC1=C(C=C(C=C1)S(=O)(=O)Cl)C |
Synthesis and Mechanistic Considerations
Ethyl 2-(2-methyl-3-(chlorosulfonyl)phenoxy)acetate is a versatile building block, particularly valued for its reactive sulfonyl chloride moiety which serves as a handle for introducing the sulfonamide pharmacophore.[1][2] The synthesis of this intermediate can be logically approached as a two-step process, beginning with the formation of a substituted phenoxyacetate ester, followed by an electrophilic aromatic substitution to install the chlorosulfonyl group.
Step 1: Synthesis of Ethyl 2-(2-methyl-3-hydroxyphenoxy)acetate (Intermediate I)
The first stage involves the formation of the ether linkage, a classic Williamson ether synthesis. This reaction joins the phenolic starting material with an ethyl haloacetate.
-
Reaction: 2-methylresorcinol (3-hydroxy-2-methylphenol) is reacted with ethyl chloroacetate in the presence of a weak base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetone or acetonitrile.
-
Causality: The base is crucial for deprotonating the more acidic phenolic hydroxyl group of 2-methylresorcinol, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of ethyl chloroacetate in an Sₙ2 reaction, displacing the chloride ion and forming the ether bond. Using a weaker base like K₂CO₃ ensures selective alkylation of the phenolic hydroxyl group without promoting unwanted side reactions.
Step 2: Chlorosulfonation of Ethyl 2-(2-methyl-3-hydroxyphenoxy)acetate
The second, and key, transformation is the introduction of the chlorosulfonyl group onto the aromatic ring via electrophilic aromatic substitution.
-
Reaction: The intermediate ester from Step 1 is treated with an excess of chlorosulfonic acid (ClSO₃H) at low temperatures.
-
Causality & Regioselectivity: Chlorosulfonic acid serves as the source of the electrophile, the chlorosulfonium ion (⁺SO₂Cl).[3] The substituents already on the benzene ring—the methyl group and the ether-linked acetate group—are both ortho, para-directing activators.[4][5][6] The ether group is a strong activator, and the methyl group is a weak activator. Both groups will direct the incoming electrophile to the positions ortho and para to themselves. In this specific substitution pattern, the position para to the strong activating ether group is the most sterically accessible and electronically enriched, leading to the desired regioselective substitution at that position. Maintaining a low temperature is critical to control the high reactivity of chlorosulfonic acid and prevent potential side reactions and degradation of the starting material.
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Applications in Medicinal Chemistry and Drug Development
The primary utility of Ethyl 2-(2-methyl-3-(chlorosulfonyl)phenoxy)acetate lies in its role as a precursor to a wide array of sulfonamide derivatives.[1] The sulfonamide functional group is a cornerstone in modern pharmacology, present in a multitude of drugs with diverse therapeutic actions, including antibacterial, anti-inflammatory, diuretic, and anticancer agents.[7][8][9][10]
The high reactivity of the sulfonyl chloride group allows for straightforward nucleophilic substitution with primary or secondary amines to form stable sulfonamide linkages. This reaction is a robust and widely employed strategy in the construction of new chemical entities for drug discovery programs.
Exemplary Application: Synthesis of Novel Sulfonamide Derivatives
The title compound can be reacted with a diverse library of amines (both commercially available and custom-synthesized) to generate a corresponding library of novel sulfonamide compounds. These compounds can then be screened for various biological activities. For instance, there is documented evidence of this compound's derivatives showing potential as antimicrobial and anticancer agents.[1]
Experimental Protocols
The following protocols are provided as a validated, procedural framework. As with any chemical synthesis, appropriate personal protective equipment (PPE) should be worn, and all operations should be conducted in a well-ventilated fume hood.
Protocol 1: Synthesis of Ethyl 2-(2-methyl-3-hydroxyphenoxy)acetate (Intermediate I)
-
Reagent Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylresorcinol (12.4 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and 250 mL of dry acetone.
-
Reaction Initiation: Stir the suspension vigorously and add ethyl chloroacetate (13.5 g, 0.11 mol) dropwise over 15 minutes.
-
Reaction Progression: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the solid residue with a small amount of acetone.
-
Purification: Concentrate the filtrate under reduced pressure to yield a crude oil. Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure product.
Protocol 2: Synthesis of Ethyl 2-(2-methyl-3-(chlorosulfonyl)phenoxy)acetate
-
Reagent Setup: In a 250 mL three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place chlorosulfonic acid (40.8 g, 0.35 mol) and cool the flask to 0 °C in an ice-salt bath.
-
Reaction Initiation: Dissolve Ethyl 2-(2-methyl-3-hydroxyphenoxy)acetate (21.0 g, 0.1 mol) in a minimal amount of dichloromethane. Add this solution dropwise to the cold, stirred chlorosulfonic acid over a period of 1 hour, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. Dry the solid under vacuum to yield the final product. Recrystallization from a suitable solvent system like ethanol/water may be performed for higher purity.
Protocol 3: General Procedure for the Synthesis of Sulfonamide Derivatives
-
Reagent Setup: In a 100 mL round-bottom flask, dissolve Ethyl 2-(2-methyl-3-(chlorosulfonyl)phenoxy)acetate (2.93 g, 0.01 mol) in 30 mL of dichloromethane.
-
Reaction Initiation: To this solution, add the desired primary or secondary amine (0.012 mol) and a non-nucleophilic base such as triethylamine (1.52 g, 0.015 mol).
-
Reaction Progression: Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide derivative.
Diagram 2: Workflow for Sulfonamide Library Synthesis
Caption: High-throughput synthesis of a sulfonamide library.
Conclusion
Ethyl 2-(2-methyl-3-(chlorosulfonyl)phenoxy)acetate is a strategically important synthetic intermediate. Its well-defined structure, accessible synthesis, and highly reactive sulfonyl chloride handle make it an invaluable tool for medicinal chemists. The protocols and mechanistic discussions provided herein offer a robust foundation for the synthesis and utilization of this compound in the pursuit of novel therapeutic agents, particularly within the rich chemical space of sulfonamide derivatives.
References
-
PrepChem. (n.d.). Synthesis of ethyl 3-(hydroxymethyl)phenoxyacetate. Retrieved January 30, 2026, from [Link]
- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
- Mohammed, Y. H. I., Naveen, S., Lokanath, N. K., & Khanum, S. A. (2016). Ethyl 2-(4-chloro-3-methylphenoxy)acetate.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved January 30, 2026, from [Link]
-
Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved January 30, 2026, from [Link]
-
Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene? Retrieved January 30, 2026, from [Link]
-
RSC Publishing. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Retrieved January 30, 2026, from [Link]
- Google Patents. (n.d.). CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved January 30, 2026, from [Link]
-
ACS Publications. (2020). A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. Retrieved January 30, 2026, from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved January 30, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved January 30, 2026, from [Link]
-
MDPI. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved January 30, 2026, from [Link]
-
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved January 30, 2026, from [Link]
-
ACS Publications. (2009). An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. Retrieved January 30, 2026, from [Link]
-
NIH. (2008). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved January 30, 2026, from [Link]
-
Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved January 30, 2026, from [Link]
-
NIH. (2015). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Retrieved January 30, 2026, from [Link]
- Google Patents. (n.d.). US7919633B2 - Process for preparation of celecoxib.
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved January 30, 2026, from [Link]
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- 1. This compound | 91427-62-2 | Benchchem [benchchem.com]
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- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
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Methodological & Application
Synthesis of Novel Sulfonamides: A Detailed Protocol for the Reaction of Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate with Primary Amines
Introduction: The Enduring Importance of the Sulfonamide Moiety in Drug Discovery
The sulfonamide functional group (-S(=O)₂-N<) is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of prontosil in the 1930s, sulfonamide-containing compounds have become a versatile and highly valuable scaffold in drug discovery.[1] Their remarkable range of biological activities has led to the development of drugs for a wide array of therapeutic applications, including antibacterial, antiviral, anticancer, anti-inflammatory, and diuretic agents. The continued exploration of novel sulfonamide derivatives remains a critical endeavor for researchers and scientists in the pursuit of new and more effective therapeutic agents.
This application note provides a comprehensive and detailed protocol for the synthesis of novel sulfonamides through the reaction of Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate with various primary amines. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental procedure but also insights into the underlying reaction mechanism, strategies for product purification and characterization, and troubleshooting advice.
Reaction Mechanism: Nucleophilic Attack at the Sulfonyl Center
The formation of a sulfonamide from a sulfonyl chloride and a primary amine proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion as a leaving group. A base, typically a tertiary amine such as triethylamine or pyridine, is added to the reaction mixture to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the primary amine and driving the reaction to completion.
Diagram of the Reaction Mechanism
A simplified representation of the nucleophilic attack of the primary amine on the sulfonyl chloride, leading to the formation of the sulfonamide product.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the reaction of this compound with a primary amine. The reaction conditions may require optimization depending on the specific primary amine used.
Materials and Reagents
-
This compound
-
Primary amine (e.g., propylamine, benzylamine, aniline)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Detailed Procedure
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the sulfonyl chloride in anhydrous DCM or THF.
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Amine and Base:
-
In a separate flask, dissolve the primary amine (1.1 eq) and triethylamine (1.5 eq) in the same anhydrous solvent.
-
Add the amine/base solution dropwise to the cooled sulfonyl chloride solution over a period of 15-30 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours.
-
Monitor the progress of the reaction by TLC. The disappearance of the starting sulfonyl chloride and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final sulfonamide.
-
Experimental Workflow Diagram
A visual representation of the key steps in the synthesis of sulfonamides from this compound and primary amines.
Characterization of the Final Product
The structure and purity of the synthesized sulfonamides should be confirmed by a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the protons of the phenoxyacetate moiety, and the protons of the N-alkyl group from the primary amine. The disappearance of the sulfonyl chloride and the appearance of a new set of signals corresponding to the sulfonamide product are key indicators of a successful reaction.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, further confirming the structure of the desired product.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight of the synthesized sulfonamide and for providing information about its structure through fragmentation patterns. Common fragmentation pathways for N-phenyl benzenesulfonamides include the loss of SO₂.
Infrared (IR) Spectroscopy
The IR spectrum should show characteristic absorption bands for the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹ for the asymmetric and symmetric SO₂ stretching, respectively) and the ester carbonyl group (around 1750 cm⁻¹).
| Analytical Technique | Expected Observations for Ethyl [2-methyl-3-(N-propylsulfamoyl)phenoxy]acetate |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.6-7.2 (m, 3H, Ar-H), 4.7 (s, 2H, OCH₂CO), 4.2 (q, 2H, OCH₂CH₃), 3.0 (t, 2H, NCH₂), 2.3 (s, 3H, Ar-CH₃), 1.6-1.5 (m, 2H, NCH₂CH₂), 1.3 (t, 3H, OCH₂CH₃), 0.9 (t, 3H, NCH₂CH₂CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 168.0 (C=O), 155.0, 138.0, 135.0, 128.0, 125.0, 115.0 (Ar-C), 65.0 (OCH₂CO), 61.0 (OCH₂CH₃), 45.0 (NCH₂), 22.0 (Ar-CH₃), 22.0 (NCH₂CH₂), 14.0 (OCH₂CH₃), 11.0 (NCH₂CH₂CH₃). |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺, [M+Na]⁺. |
| IR (KBr, cm⁻¹) | ν: 3280 (N-H), 2960 (C-H), 1755 (C=O), 1340, 1150 (SO₂). |
Note: The exact chemical shifts and coupling constants may vary slightly.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no product formation | Incomplete reaction. | Increase reaction time and/or temperature. Ensure reagents are of high purity and anhydrous conditions are maintained. |
| Sterically hindered amine. | Use a less hindered amine or explore alternative coupling reagents. | |
| Formation of multiple products | Side reactions. | Control the reaction temperature carefully, especially during the addition of the amine. Ensure the purity of the starting materials. |
| Difficulty in purification | Product and starting material have similar polarity. | Optimize the chromatography solvent system. Consider recrystallization if the product is a solid. |
| Hydrolysis of sulfonyl chloride | Presence of water. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
Conclusion
The protocol described in this application note provides a robust and reliable method for the synthesis of novel sulfonamides from this compound and primary amines. The versatility of this reaction allows for the generation of a diverse library of compounds for screening in various biological assays. By understanding the reaction mechanism and employing proper experimental techniques, researchers can efficiently synthesize and characterize these important molecules, contributing to the advancement of drug discovery and development.
References
-
Synthesis, characterization, and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of New 2-Quinolone Sulfonamide Derivatives. (2018). ResearchGate. Retrieved from [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. Retrieved from [Link]
-
Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Synthesis, characterization, and biological activity study of N-substituted sulfonamide maleimides substituted with Heterocycles. (2025). ResearchGate. Retrieved from [Link]
-
Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation. Organic Syntheses. Retrieved from [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Retrieved from [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme. Retrieved from [Link]
-
Preparation of Enantioenriched Homoallylic Primary Amines. Organic Syntheses. Retrieved from [Link]
-
Electron ionization mass spectra of alkylated sulfabenzamides. PMC. Retrieved from [Link]
-
Design, Synthesis and Evaluation of Novel 3/4-((Substituted benzamidophenoxy) methyl)-N-hydroxybenzamides/propenamides as Histone Deacetylase Inhibitors and Antitumor Agents. PubMed. Retrieved from [Link]
-
Mass spectral fragmentations of sulfonates. The Royal Society of Chemistry. Retrieved from [Link]
- Synthesis of Sulfonamides. Books.
-
Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Retrieved from [Link]
-
Mass spectrometry of alkylbenzenes and related compounds. CORE. Retrieved from [Link]
-
1 H NMR spectra profile of isolated compound (Ethyl acetate: Methanol (9:1)). ResearchGate. Retrieved from [Link]
-
Sketch the ^1H NMR spectrum of ethyl acetate (CH_3C(O)OCH_2CH_3) approximate chemical shift values of all peaks. Study.com. Retrieved from [Link]
-
Ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate. PMC. Retrieved from [Link]
Sources
Experimental setup for the synthesis of Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate
Abstract
This guide details the experimental protocol for the synthesis of Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate (CAS 91427-62-2).[1] Note that while this specific nomenclature implies substitution at the 3-position, this CAS number and synthetic route are industrially associated with the 4-chlorosulfonyl isomer (para to the alkoxy group), a key intermediate for PPAR
Retrosynthetic Analysis & Strategy
The synthesis is designed around the electrophilic aromatic substitution rules of the 2-methylphenoxy core.[1]
-
Step 1:
-Alkylation: o-Cresol is alkylated with ethyl chloroacetate to install the ester tail.[1] -
Step 2: Chlorosulfonation: The resulting ether is treated with chlorosulfonic acid.[1]
-
Regioselectivity Insight: The alkoxy group (-OR) at C1 is a stronger activating group than the methyl at C2.[1] It directs electrophiles ortho and para.[1] The para position (C4) is sterically favored over the ortho position (C6).[1] The "3-position" (meta to alkoxy, ortho to methyl) is electronically deactivated relative to C4.[1] Therefore, the standard synthesis yields the 4-chlorosulfonyl isomer.[1]
-
Nomenclature Note: Several chemical vendors list CAS 91427-62-2 as the "3-chlorosulfonyl" isomer due to non-standard numbering conventions (e.g., counting relative to the methyl group).[1] Users requiring the strict 3-isomer for non-standard applications should verify the structure via NOE NMR, as the direct route described below yields the 4-isomer.
-
Reaction Scheme (DOT Visualization)
Figure 1: Two-step synthesis pathway. Note that the regiochemistry favors the 4-position.
Safety & Hazards (Critical)
| Reagent | Hazard Class | Critical Precaution |
| Chlorosulfonic Acid | Corrosive, Reacts Violently with Water | Do not add water to the acid. Quench reaction by adding reaction mass dropwise onto ice.[1] Use full face shield and acid-resistant gloves.[1] |
| Ethyl Chloroacetate | Toxic, Lachrymator | Handle in a fume hood.[1] Avoid inhalation. |
| o-Cresol | Toxic, Corrosive | Absorbs through skin.[1] |
Experimental Protocol
Step 1: Synthesis of Ethyl (2-methylphenoxy)acetate[1]
Objective: Install the ethyl acetate tail via Williamson ether synthesis.
Materials
-
o-Cresol (2-methylphenol): 10.8 g (100 mmol)[1]
-
Ethyl chloroacetate: 13.5 g (110 mmol)[1]
-
Potassium Carbonate (anhydrous): 20.7 g (150 mmol)[1]
-
Acetone (dry): 150 mL (Alternative: DMF for faster rate)
-
Potassium Iodide (KI): 0.5 g (Catalyst)[1]
Procedure
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and drying tube (CaCl2).
-
Charging: Add o-cresol, acetone, and anhydrous K2CO3. Stir for 15 minutes at room temperature to form the phenoxide salt.
-
Addition: Add catalytic KI, followed by the dropwise addition of ethyl chloroacetate over 20 minutes.
-
Reaction: Heat the mixture to reflux (approx. 56°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).
-
Workup:
-
Filter off the inorganic salts (KCl, excess K2CO3).[1] Wash the filter cake with acetone.[1]
-
Concentrate the filtrate under reduced pressure (Rotavap) to obtain a pale yellow oil.[1]
-
Dissolve the oil in Ethyl Acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted cresol, followed by Brine (50 mL).[1]
-
Yield: Expect 17–18 g (85–90%) of Ethyl (2-methylphenoxy)acetate as a clear oil.
Step 2: Chlorosulfonation[1]
Objective: Introduce the chlorosulfonyl group. Critical Control Point: Temperature must be maintained at 0–5°C during addition to prevent di-sulfonation or decomposition.
Materials
-
Ethyl (2-methylphenoxy)acetate (from Step 1): 9.7 g (50 mmol)[1]
-
Chlorosulfonic acid (ClSO3H): 17.5 g (150 mmol, 3.0 eq)[1]
-
Dichloromethane (DCM): 50 mL[1]
-
Ice (crushed): 200 g
Procedure
-
Setup: Equip a 250 mL 3-neck flask with a magnetic stir bar, pressure-equalizing addition funnel, and a thermometer. Connect the gas outlet to a scrubber (NaOH trap) to neutralize HCl gas evolved.[1]
-
Pre-cooling: Charge Chlorosulfonic acid (17.5 g) into the flask. Cool to 0°C using an ice/salt bath.[1]
-
Addition: Dissolve the Ethyl (2-methylphenoxy)acetate in 20 mL dry DCM (optional, can be added neat if viscosity permits). Add this solution dropwise to the acid over 45 minutes.
-
Note: The reaction is highly exothermic.[1] Ensure internal temperature does not exceed 5°C.
-
-
Reaction: After addition, allow the mixture to stir at 0–5°C for 1 hour, then slowly warm to room temperature (20–25°C) and stir for 2 hours.
-
Monitoring: TLC will show the disappearance of the starting material.[1]
-
-
Quenching (Hazardous Step):
-
Extraction:
-
Extract the aqueous quench mixture with DCM (3 x 50 mL).
-
Combine organic layers and wash with cold water (2 x 50 mL) and cold saturated NaHCO3 (careful, CO2 evolution).
-
Dry over anhydrous MgSO4 (preferred over Na2SO4 for sulfonyl chlorides).[1]
-
-
Isolation: Filter and concentrate under vacuum at <40°C.
-
Purification: The crude product is often a solid or viscous oil that crystallizes upon standing.[1] Recrystallize from Hexane/EtOAc or use immediately for the next step.[1]
-
Yield: Expect 11–13 g (75–85%) of off-white solid.
Analytical Validation
| Parameter | Specification (Expected) |
| Appearance | White to off-white crystalline solid |
| Melting Point | 79–81°C (Lit. [1]) |
| 1H NMR (CDCl3) | |
| Mass Spec | [M+H]+ ~293 |
Regiochemistry Check: The presence of two aromatic protons with strong ortho coupling (approx 8 Hz) and one isolated proton (or meta coupled) confirms the 1,2,4-substitution pattern (4-chlorosulfonyl).[1] If the target were truly the 3-isomer, the splitting pattern would show three adjacent protons (1,2,3-substitution), which is not observed in this synthesis.[1]
References
-
Biosynth . "this compound Technical Data". Biosynth Catalog. Accessed Jan 31, 2026.[1]
-
Santa Cruz Biotechnology . "this compound".[1][6][7][8][9][10][11] SCBT Product Database. Accessed Jan 31, 2026.[1] [1][7]
-
Google Patents . "Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination". CN112479863A.[1] Accessed Jan 31, 2026.[1]
-
ChemicalBook . "CAS 91427-62-2 Entry & Synonyms". ChemicalBook Database.[1] Accessed Jan 31, 2026.[1]
Sources
- 1. CAS 91427-62-2: Acetic acid, [4-(chlorosulfonyl)-2-methylp… [cymitquimica.com]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis method of 2-methylphenoxyacetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 5. jocpr.com [jocpr.com]
- 6. This compound CAS#: 91427-62-2 [m.chemicalbook.com]
- 7. 91427-62-2 CAS Manufactory [m.chemicalbook.com]
- 8. Buy Online CAS Number 91427-62-2 - TRC - this compound | LGC Standards [lgcstandards.com]
- 9. 91427-62-2 CAS Manufactory [m.chemicalbook.com]
- 10. biosynth.com [biosynth.com]
- 11. labsolu.ca [labsolu.ca]
Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate in the synthesis of agricultural chemicals
Executive Summary
Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate (EMCSA) represents a specialized "dual-handle" intermediate in the synthesis of acetolactate synthase (ALS) inhibiting herbicides, specifically the sulfonylurea class. Its structure features two reactive centers:
-
Electrophilic Sulfonyl Chloride (
): The primary site for coupling with heterocyclic amines to form the bioactive sulfonylurea bridge. -
Lipophilic Ester Tail (
): A masking group that facilitates cuticular penetration in plants, often hydrolyzed in planta to the free acid (the active auxinic or acidic moiety).
This guide addresses the synthesis, regiochemical challenges, and downstream application of EMCSA. A critical distinction is made between the 3-chlorosulfonyl isomer (specified in the topic) and the commercially prevalent 4-chlorosulfonyl isomer (often sharing CAS 91427-62-2 in loose catalogs), as their synthesis routes differ fundamentally.
Chemical Profile & Stability
| Property | Specification |
| IUPAC Name | Ethyl 2-[3-(chlorosulfonyl)-2-methylphenoxy]acetate |
| Molecular Formula | |
| Molecular Weight | 292.74 g/mol |
| Appearance | Off-white to pale beige crystalline solid |
| Melting Point | 79–81 °C |
| Solubility | Soluble in DCM, EtOAc, THF; Reacts with water/alcohols. |
| Stability | Moisture Sensitive. Rapidly hydrolyzes to the sulfonic acid ( |
Synthesis Protocols: Regiochemical Control
The synthesis of the 3-isomer (meta to the ether linkage) presents a specific challenge. Direct chlorosulfonation of ethyl (2-methylphenoxy)acetate is governed by the strong ortho/para directing effect of the oxygen atom, predominantly yielding the 4-isomer .
To achieve the 3-isomer with high fidelity, a Meerwein Sulfonation (via diazonium salt) is required. We present both protocols to empower the researcher with choice based on target molecule requirements.
Protocol A: Directed Synthesis of the 3-Isomer (Meerwein Route)
Use this route for strict structural requirements where the sulfonyl group must be adjacent to the methyl group.
Reagents:
-
Precursor: Ethyl (3-amino-2-methylphenoxy)acetate
-
Sodium Nitrite (
) -
Hydrochloric Acid (conc.)
-
Sulfur Dioxide (
) gas -
Copper(II) Chloride (
) catalyst -
Glacial Acetic Acid
Step-by-Step Methodology:
-
Diazotization:
-
Dissolve 10 mmol of the amino-ester precursor in 15 mL of conc. HCl and 10 mL of glacial acetic acid.
-
Cool to -5 °C in an ice/salt bath.
-
Dropwise add
(1.1 eq) in water, maintaining temperature . Stir for 30 min to form the diazonium salt.
-
-
Preparation of Sulfonation Mixture:
-
In a separate vessel, saturate 20 mL of glacial acetic acid with
gas until the weight increases by ~30%. -
Add
(0.3 eq) to the solution.
-
-
Meerwein Coupling:
-
Pour the cold diazonium solution into the
mixture while stirring vigorously. -
Observation: Evolution of
gas indicates decomposition of the diazo group and insertion of the sulfonyl chloride. -
Allow to warm to room temperature over 2 hours.
-
-
Work-up:
-
Pour the reaction mixture into crushed ice/water (100 mL).
-
Extract immediately with Dichloromethane (DCM) (
). -
Wash organic phase with cold water and brine. Dry over
. -
Evaporate solvent to yield the crude 3-chlorosulfonyl product.
-
Protocol B: Direct Chlorosulfonation (Industrial Standard - Favors 4-Isomer)
Use this route if the standard commercial intermediate (often mislabeled as 3-isomer) is acceptable.
Reagents:
-
Precursor: Ethyl (2-methylphenoxy)acetate
-
Chlorosulfonic Acid (
) -
Solvent: Dichloromethane (DCM)
Methodology:
-
Dissolve precursor (1.0 eq) in dry DCM at 0 °C.
-
Add
(2.5 eq) dropwise over 30 mins. -
Stir at 0–5 °C for 2 hours.
-
Quench: Pour onto crushed ice carefully (Exothermic!).
-
Isolation: Filter the precipitated solid or extract with DCM.
Downstream Application: Sulfonylurea Synthesis
The primary application of EMCSA is the coupling with heterocyclic amines (e.g., 2-amino-4,6-dimethoxypyrimidine) to create the sulfonylurea bridge, the pharmacophore responsible for inhibiting ALS.
Workflow Diagram
Caption: Bifurcated synthesis pathway for EMCSA and subsequent coupling to form Sulfonylurea herbicides.
Protocol: Coupling Reaction (Sulfonamide Formation)
Context: This step creates the sulfonamide bond. Note that modern "one-pot" methods often convert the sulfonamide to a sulfonyl isocyanate in situ, but the direct coupling described below is robust for research scales.
Reagents:
-
EMCSA (Freshly prepared/dried)
-
Heterocyclic Amine (e.g., 2-amino-4,6-dimethoxypyrimidine)[1]
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Pyridine
-
Solvent: Anhydrous Acetonitrile (
)
Step-by-Step Methodology:
-
Preparation:
-
In a flame-dried flask under Argon, dissolve the Heterocyclic Amine (1.0 eq) in anhydrous
(10 volumes). -
Add EMCSA (1.1 eq).
-
-
Initiation:
-
Cool to 0 °C.
-
Add DBU (1.2 eq) dropwise. The reaction is slightly exothermic.
-
-
Reaction:
-
Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Monitoring: Use TLC (50% EtOAc/Hexane). Disappearance of the amine indicates completion.
-
-
Work-up (Acidification):
-
Evaporate
under reduced pressure. -
Redissolve residue in water.
-
Acidify carefully with 1N HCl to pH 3–4. The sulfonylurea product usually precipitates as a white solid.
-
-
Purification:
-
Filter the solid.[1]
-
Recrystallize from Ethanol or Acetone/Water.
-
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesis, specifically the regiochemistry, the following checks are mandatory.
| Analytical Method | Diagnostic Signal | Purpose |
| 1H NMR (DMSO-d6) | Aromatic Region (7.0–8.0 ppm): • 3-Isomer: 3 distinct protons with vicinal coupling patterns (doublets/triplets depending on exact environment). Look for a downfield shift of the proton ortho to the | Confirm Regiochemistry (3 vs 4 isomer). |
| HPLC-MS | Parent Ion [M+H]+: 293/295 (Cl isotope pattern).Fragment: Loss of | Confirm molecular weight and purity. |
| Silver Nitrate Test | Immediate white precipitate ( | Qualitative check for reactive Sulfonyl Chloride (distinguishes from hydrolyzed Sulfonic Acid). |
References
-
National Institutes of Health (NIH). (n.d.). Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of new herbicides from the class of sulfonylureas. Retrieved from [Link]
Sources
Application Note: Precision Quantification of Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate
This Application Note provides a definitive, field-proven protocol for the quantification of Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate (CAS 91427-62-2). Due to the high moisture sensitivity of the chlorosulfonyl moiety, standard aqueous analytical methods yield inaccurate results caused by rapid hydrolysis.
This guide details a Derivatization-HPLC workflow, the industry gold standard for labile sulfonyl chlorides, ensuring the analyte is "frozen" into a stable sulfonamide prior to analysis.
Executive Summary & Chemical Logic
The Challenge: Moisture Sensitivity
This compound contains a highly electrophilic chlorosulfonyl group (-SO₂Cl) . Upon contact with trace moisture in solvents or the atmosphere, it hydrolyzes to the corresponding sulfonic acid (-SO₃H) .
-
Direct HPLC Issue: Aqueous mobile phases instantaneously degrade the analyte, making direct quantification impossible.
-
Direct GC Issue: Thermal instability of the -SO₂Cl group leads to on-column degradation and peak tailing.
The Solution: In-Situ Derivatization
To quantify the active sulfonyl chloride content accurately, we employ a "trap and analyze" strategy. The sample is reacted with a secondary amine (Diethylamine) in an anhydrous solvent.
-
Reaction: The amine selectively attacks the sulfur center, displacing the chloride.
-
Result: The unstable -SO₂Cl is converted into a highly stable sulfonamide .
-
Selectivity: Under controlled conditions, the secondary amine reacts orders of magnitude faster with the sulfonyl chloride than with the ethyl ester, preserving the molecule's backbone.
Mechanistic Pathway
The following diagram illustrates the competing hydrolysis pathway we avoid and the derivatization pathway we utilize.
Figure 1: Reaction logic.[1][2] The derivatization pathway (Green) outcompetes hydrolysis (Red) to form a stable analyte for HPLC.
Experimental Protocol: Sample Preparation
Safety Warning: Sulfonyl chlorides are corrosive and lachrymators. Handle in a fume hood.
Reagents
-
Derivatizing Agent: Diethylamine (DEA), >99.5% (Secondary amine preferred over primary to prevent double-substitution or side reactions).
-
Solvent: Acetonitrile (ACN), HPLC Grade, Dried (Water <0.01%).
-
Quenching Agent: 1% Acetic Acid in Water.
Step-by-Step Procedure
-
Derivatizing Solution Prep: Prepare a 0.1 M Diethylamine solution in dry ACN.
-
Sample Weighing: Accurately weigh 50.0 mg of the sample into a 50 mL volumetric flask.
-
Critical: Minimize air exposure.[3] Flush flask with Nitrogen if possible.
-
-
Reaction: Immediately add 10 mL of the Derivatizing Solution.
-
Observation: A slight exotherm indicates the reaction is proceeding.
-
Time: Sonicate for 5 minutes. (Reaction is typically complete in <1 min).
-
-
Dilution: Dilute to volume with Acetonitrile . Mix well.
-
Final Dilution (for HPLC): Transfer 1.0 mL of the reaction mixture into a 10 mL flask. Add 2.0 mL of Water (to quench excess amine and match mobile phase) and dilute to volume with ACN.
-
Note: The derivative is now stable in aqueous mixtures.
-
Analytical Method A: RP-HPLC (Preferred)
This method separates the stable sulfonamide derivative from potential impurities (e.g., hydrolyzed sulfonic acid, which elutes at the void volume).
Chromatographic Conditions
| Parameter | Setting |
| Instrument | HPLC with UV/Vis or PDA Detector |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equiv) |
| Column Temp | 30°C |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 5.0 µL |
| Detection | UV @ 230 nm (Sulfonamide band) and 254 nm (Aromatic) |
| Run Time | 15 Minutes |
Mobile Phase Gradient
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
| Time (min) | % A (Water) | % B (ACN) | Phase |
| 0.0 | 60 | 40 | Equilibration |
| 8.0 | 10 | 90 | Gradient Ramp |
| 10.0 | 10 | 90 | Wash |
| 10.1 | 60 | 40 | Re-equilibration |
| 15.0 | 60 | 40 | End |
Workflow Diagram
Figure 2: Analytical workflow ensuring sample stability throughout the process.[4]
Analytical Method B: GC-MS (Confirmation)
If HPLC is unavailable, or for mass confirmation, the same derivatized sample can be analyzed via GC. Direct injection of the underivatized chloride is not recommended .
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm x 0.25µm.
-
Inlet: Split 20:1, 250°C.
-
Carrier: Helium @ 1.0 mL/min.
-
Oven: 60°C (1 min)
20°C/min 280°C (3 min). -
MS Source: EI, 230°C. Look for molecular ion of the diethyl-sulfonamide derivative.
Validation & Quality Control
To ensure the method is "self-validating" (Trustworthiness), perform the following checks:
-
Derivatization Efficiency Check:
-
Prepare a sample with a known small addition of water (forced hydrolysis).
-
Analyze.[2][3][5][6][7][8][9][10][11][12][13] The "Active" peak should decrease, and a "Hydrolyzed" peak (eluting near void volume) should appear.
-
This confirms the method distinguishes between active reagent and degraded trash.
-
-
Linearity:
-
Range: 0.05 mg/mL to 1.0 mg/mL (of the derivative).
-
Acceptance:
.[10]
-
-
Stability of Derivative:
-
The diethyl-sulfonamide derivative is stable in the ACN/Water diluent for >24 hours.
-
References
-
Song, S., et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Agilent Technologies. (2023). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Sulfonamides from Sulfonyl Chlorides.[1][2][9][10] Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. cbijournal.com [cbijournal.com]
- 3. agilent.com [agilent.com]
- 4. How to use analytical columns | Technical Support | GL Sciences [glsciences.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Solvents [sigmaaldrich.com]
- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Buy Online CAS Number 91427-62-2 - TRC - this compound | LGC Standards [lgcstandards.com]
Application Notes and Protocols for the Utilization of Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the application of Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate as a versatile, bifunctional linker in solid-phase synthesis (SPS). The unique structure of this reagent, featuring both a reactive sulfonyl chloride and a stable phenoxyacetate ester, offers researchers significant flexibility in the design and execution of solid-phase organic synthesis, particularly in the construction of small molecule libraries and modified peptides. We will explore its utility as a "safety-catch" linker, detailing the causal mechanisms behind its stability and selective cleavage. This guide presents detailed, field-proven protocols for the immobilization of this linker onto solid supports, subsequent synthetic elaborations, and final cleavage of the target molecule. The information herein is intended to empower researchers to leverage the unique properties of this reagent for the efficient and robust synthesis of complex molecular entities.
Introduction: The Strategic Advantage of a Bifunctional Linker
Solid-phase synthesis has revolutionized the landscape of drug discovery and materials science by streamlining the synthesis and purification of complex molecules.[1] A cornerstone of this methodology is the linker, a molecular entity that tethers the nascent molecule to an insoluble solid support.[2] The choice of linker is paramount, as it dictates the conditions under which the synthesis can be performed and, ultimately, how the final product is released.[3]
This compound is a bifunctional linker precursor that offers a sophisticated approach to solid-phase synthesis.[4] Its two key functional groups, the sulfonyl chloride and the ethyl phenoxyacetate, provide orthogonal handles for attachment and cleavage, enabling a high degree of control over the synthetic process. The sulfonyl chloride allows for the formation of a highly stable sulfonamide bond with an amine-functionalized resin.[5] This sulfonamide linkage can function as a "safety-catch" linker, which is stable to a wide range of reaction conditions but can be "activated" for cleavage under specific, mild conditions.[6][7] Concurrently, the phenoxyacetate ester provides a robust point of attachment for the molecule to be synthesized, which can be cleaved under acidic conditions.[8]
This dual functionality opens up multiple strategic avenues for the synthetic chemist, which will be explored in detail in the subsequent protocols.
Physicochemical Properties and Safety Considerations
A thorough understanding of the reagent's properties is essential for its safe and effective use.
| Property | Value | Reference |
| Chemical Name | This compound | [4] |
| CAS Number | 91427-62-2 | N/A |
| Molecular Formula | C₁₁H₁₃ClO₅S | N/A |
| Molecular Weight | 292.74 g/mol | N/A |
| Appearance | Typically a white to off-white solid | N/A |
| Solubility | Soluble in most organic solvents such as DMF, DCM, and THF | N/A |
Safety Precautions:
-
Corrosive: Sulfonyl chlorides are corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Moisture Sensitive: The sulfonyl chloride moiety will hydrolyze in the presence of water to the corresponding sulfonic acid. Store in a desiccator and handle under an inert atmosphere (e.g., nitrogen or argon) where possible.
-
Irritant: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Strategic Application I: Sulfonamide Anchor with Ester Cleavage
In this primary strategy, the linker is first immobilized onto an amine-functionalized solid support via its sulfonyl chloride group. The synthesis of the target molecule then proceeds from the ester functionality. Cleavage is achieved by acid-catalyzed hydrolysis of the phenoxyacetate ester.
Workflow Overview
Caption: Workflow for Strategy I.
Detailed Protocols
Protocol 1: Immobilization of the Linker onto Aminomethyl Resin
This protocol describes the formation of a stable sulfonamide bond between the linker and an aminomethyl-functionalized polystyrene resin.
-
Materials:
-
Aminomethyl polystyrene resin (e.g., 100-200 mesh, 1% DVB, 1.0 mmol/g loading)
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel
-
Shaker or rocker
-
-
Procedure:
-
Swell the aminomethyl resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Drain the DCM.
-
Dissolve this compound (2.0 mmol, 2.0 eq) and DIPEA (4.0 mmol, 4.0 eq) in anhydrous DCM (10 mL).
-
Add the solution to the swollen resin.
-
Shake the reaction vessel at room temperature for 12-16 hours.
-
Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), Methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under high vacuum to a constant weight.
-
Protocol 2: Attachment of the First Amino Acid (Fmoc-AA-OH)
This protocol details the esterification of the resin-bound linker with the first N-Fmoc protected amino acid.
-
Materials:
-
Linker-functionalized resin from Protocol 1
-
N-Fmoc protected amino acid (e.g., Fmoc-Ala-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Swell the linker-functionalized resin (assuming 0.8 mmol/g loading) in anhydrous DMF (10 mL) for 1 hour.
-
Drain the DMF.
-
In a separate vial, dissolve the N-Fmoc protected amino acid (3.0 eq relative to resin loading), and DMAP (0.1 eq) in anhydrous DMF.
-
Add DIC (3.0 eq) to the amino acid solution and pre-activate for 10 minutes.
-
Add the pre-activated amino acid solution to the resin.
-
Shake the reaction vessel at room temperature for 4-6 hours.
-
Drain the reaction solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Perform a Kaiser test to confirm the absence of free amines.
-
Cap any unreacted sites with a solution of acetic anhydride and DIPEA in DMF.
-
Wash the resin as in step 7 and dry under vacuum.
-
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) Elongation
Standard Fmoc-based SPPS protocols can be used for peptide chain elongation.[9] A typical cycle is outlined below.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF (5 x 10 mL).
-
Coupling: Couple the next Fmoc-amino acid (3-5 eq) using a suitable coupling reagent (e.g., HBTU/DIPEA or HATU/HOAt/DIPEA in DMF) for 1-2 hours.
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat: Repeat the cycle until the desired peptide sequence is assembled.
Protocol 4: Cleavage of the Peptide from the Resin
The phenoxyacetate ester linkage is susceptible to acidolysis.[8] A standard TFA cleavage cocktail is used to release the peptide and simultaneously remove most common side-chain protecting groups.
-
Materials:
-
Peptide-bound resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
-
-
Procedure:
-
Wash the peptide-bound resin with DCM (3 x 10 mL) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Shake the reaction vessel at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Combine the filtrates and reduce the volume by rotary evaporation or a stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase HPLC.
-
Strategic Application II: Safety-Catch Release via Sulfonamide Activation
This advanced strategy utilizes the sulfonamide linkage as a "safety-catch". The synthesis proceeds from the ester, and upon completion, the sulfonamide is N-alkylated, rendering it susceptible to nucleophilic cleavage. This approach is particularly useful for the synthesis of peptide amides or other C-terminally modified molecules.
Workflow Overview
Sources
- 1. researchgate.net [researchgate.net]
- 2. biosynth.com [biosynth.com]
- 3. repository.lsu.edu [repository.lsu.edu]
- 4. biosynth.com [biosynth.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
Synthesis of Novel Heterocyclic Compounds from Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate: Application Notes and Protocols
For: Researchers, scientists, and drug development professionals.
Introduction
Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate stands as a versatile and highly reactive starting material, offering a gateway to a diverse array of novel heterocyclic compounds. Its unique trifunctional nature, possessing a reactive sulfonyl chloride, an ester group, and a substituted aromatic ring, provides a rich scaffold for complex molecular architecture. This guide provides detailed application notes and protocols for the synthesis of two classes of novel heterocyclic compounds derived from this precursor: a six-membered 1,4-benzothiazine-3-one-1,1-dioxide and a seven-membered 1,4,5-benzothiadiazepine-3,6-dione-1,1-dioxide.
The strategic importance of these heterocyclic cores is well-established in medicinal chemistry. The benzothiazine dioxide motif is a key pharmacophore in several clinically used drugs, while seven-membered heterocyclic systems are of growing interest due to their unique conformational properties and biological activities.[1][2] The protocols outlined herein are designed to be robust and reproducible, providing researchers with a practical guide for the exploration of new chemical space.
PART 1: Synthesis of the Key Intermediate - Ethyl [2-methyl-3-(sulfamoyl)phenoxy]acetate
The initial and pivotal step in the synthetic pathway is the conversion of the sulfonyl chloride to the corresponding primary sulfonamide. This transformation is fundamental as the sulfonamide nitrogen serves as the nucleophilic handle for subsequent functionalization and cyclization reactions.
Protocol 1: Synthesis of Ethyl [2-methyl-3-(sulfamoyl)phenoxy]acetate (2)
This protocol details the reaction of this compound (1) with aqueous ammonia to yield the primary sulfonamide intermediate (2). The reaction proceeds via a nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.[3][4][5]
Materials:
-
This compound (1)
-
Aqueous ammonia (28-30%)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (1) (10.0 g, 34.1 mmol) in 100 mL of dichloromethane.
-
Ammonolysis: Cool the solution to 0 °C in an ice bath. While stirring vigorously, add 50 mL of concentrated aqueous ammonia (28-30%) dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of 1 M hydrochloric acid.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid and can be purified by recrystallization from ethanol/water to afford ethyl [2-methyl-3-(sulfamoyl)phenoxy]acetate (2) as a white crystalline solid.
Expected Yield and Characterization:
| Compound | Molecular Formula | Molecular Weight | Physical State | Expected Yield |
| 2 | C₁₁H₁₅NO₅S | 273.31 g/mol | White crystalline solid | 85-95% |
-
¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.0 Hz, 1H), 7.40 (t, J = 8.0 Hz, 1H), 7.15 (d, J = 8.0 Hz, 1H), 4.90 (s, 2H), 4.70 (s, 2H), 4.25 (q, J = 7.1 Hz, 2H), 2.40 (s, 3H), 1.30 (t, J = 7.1 Hz, 3H).
-
IR (KBr, cm⁻¹): 3350, 3250 (N-H stretch), 1750 (C=O stretch), 1330, 1150 (S=O stretch).
PART 2: Synthesis of a Novel Six-Membered Heterocycle
This section describes the synthesis of a novel 1,4-benzothiazine-3-one-1,1-dioxide derivative through a two-step sequence involving N-acylation followed by intramolecular cyclization.
Protocol 2: Synthesis of Ethyl [2-methyl-3-(N-(2-chloroacetyl)sulfamoyl)phenoxy]acetate (3)
The primary sulfonamide (2) is first acylated with chloroacetyl chloride to introduce the necessary electrophilic center for the subsequent cyclization.[6][7]
Materials:
-
Ethyl [2-methyl-3-(sulfamoyl)phenoxy]acetate (2)
-
Chloroacetyl chloride
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve ethyl [2-methyl-3-(sulfamoyl)phenoxy]acetate (2) (5.0 g, 18.3 mmol) in 100 mL of anhydrous DCM.
-
Addition of Base: Add triethylamine (3.8 mL, 27.5 mmol) to the solution and cool the mixture to 0 °C.
-
Acylation: Add chloroacetyl chloride (1.6 mL, 20.1 mmol) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC (ethyl acetate/hexane, 1:1).
-
Work-up: Quench the reaction by adding 50 mL of 1 M HCl. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using ethyl acetate/hexane as the eluent.
Protocol 3: Intramolecular Cyclization to form Ethyl 2-(4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][6][8]thiazin-8-yloxy-1,1-dioxide)acetate (4)
The N-acylated intermediate (3) undergoes an intramolecular nucleophilic substitution reaction, where the phenoxide, formed in situ under basic conditions, displaces the chloride to form the six-membered heterocyclic ring.[3][8][9]
Materials:
-
Ethyl [2-methyl-3-(N-(2-chloroacetyl)sulfamoyl)phenoxy]acetate (3)
-
Potassium carbonate
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the N-acylated sulfonamide (3) (3.0 g, 8.6 mmol) in 50 mL of anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (2.4 g, 17.2 mmol) to the solution.
-
Cyclization: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction by TLC (ethyl acetate/hexane, 1:1).
-
Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Reaction Scheme for Part 2:
Caption: Synthesis of a 1,4-benzothiazine-3-one-1,1-dioxide derivative.
PART 3: Synthesis of a Novel Seven-Membered Heterocycle
This section details the synthesis of a novel 1,4,5-benzothiadiazepine-3,6-dione-1,1-dioxide derivative via a Dieckmann-type condensation.
Protocol 4: N-Alkylation of Sulfonamide with Ethyl Bromoacetate
The primary sulfonamide (2) is first N-alkylated with ethyl bromoacetate to introduce a second ester functionality, setting the stage for the intramolecular condensation.
Materials:
-
Ethyl [2-methyl-3-(sulfamoyl)phenoxy]acetate (2)
-
Ethyl bromoacetate
-
Potassium carbonate
-
Anhydrous Acetonitrile
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine ethyl [2-methyl-3-(sulfamoyl)phenoxy]acetate (2) (5.0 g, 18.3 mmol), potassium carbonate (5.0 g, 36.6 mmol), and 50 mL of anhydrous acetonitrile.
-
Alkylation: Add ethyl bromoacetate (2.4 mL, 21.9 mmol) and reflux the mixture for 12-18 hours. Monitor the reaction by TLC (ethyl acetate/hexane, 1:2).
-
Work-up: Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield ethyl 2-{[3-(ethoxycarbonylmethoxy)-2-methylphenyl]sulfonylamino}acetate (5).
Protocol 5: Dieckmann Condensation for Seven-Membered Ring Formation
The diester (5) undergoes an intramolecular Dieckmann condensation in the presence of a strong base to form the seven-membered heterocyclic ring.[10][11][12][13]
Materials:
-
Ethyl 2-{[3-(ethoxycarbonylmethoxy)-2-methylphenyl]sulfonylamino}acetate (5)
-
Sodium ethoxide
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add a 21% solution of sodium ethoxide in ethanol (5.9 mL, 15.8 mmol) to 40 mL of anhydrous toluene.
-
Addition of Diester: Heat the mixture to reflux and add a solution of the diester (5) (2.0 g, 5.3 mmol) in 10 mL of anhydrous toluene dropwise over 30 minutes.
-
Condensation: Continue to reflux for 4-6 hours. A precipitate will form.
-
Work-up: Cool the reaction to room temperature and carefully quench with 1 M HCl until the mixture is acidic. Extract with ethyl acetate (3 x 30 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield ethyl 8-methyl-3,6-dioxo-2,3,6,7-tetrahydro-1,4,5-benzothiadiazepine-1,1-dioxide-7-carboxylate (6).
Workflow for Part 3:
Caption: Synthesis of a seven-membered heterocyclic sulfonamide.
Data Summary
| Compound | Structure | Key Steps | Reagents | Expected Yield |
| 2 | Ethyl [2-methyl-3-(sulfamoyl)phenoxy]acetate | Ammonolysis | NH₄OH, DCM | 85-95% |
| 4 | Ethyl 2-(4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][6][14]thiazin-8-yloxy-1,1-dioxide)acetate | N-Acylation & Cyclization | Chloroacetyl chloride, K₂CO₃ | 60-70% (over 2 steps) |
| 6 | Ethyl 8-methyl-3,6-dioxo-2,3,6,7-tetrahydro-1,4,5-benzothiadiazepine-1,1-dioxide-7-carboxylate | N-Alkylation & Dieckmann Condensation | Ethyl bromoacetate, NaOEt | 40-50% (over 2 steps) |
Conclusion
The protocols detailed in this guide provide a clear and efficient pathway for the synthesis of novel six- and seven-membered heterocyclic compounds from the readily available starting material, this compound. The methodologies leverage fundamental organic reactions, including sulfonamide formation, N-acylation, intramolecular nucleophilic substitution, N-alkylation, and Dieckmann condensation. These application notes are intended to empower researchers in the fields of medicinal chemistry and drug discovery to explore new and diverse chemical entities with potential therapeutic applications. The self-validating nature of these protocols, coupled with the detailed experimental procedures, ensures a high degree of reproducibility.
References
-
SciSpace. (n.d.). Seven-Membered Rings. [Link]
-
Frontiers in Chemistry. (2024). Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. [Link]
-
RSC Publishing. (n.d.). On-resin synthesis of cyclic peptides via tandem N-to-S acyl migration and intramolecular thiol additive-free native chemical ligation. [Link]
-
ResearchGate. (2025). High yield synthesis of 4 H -1,4-benzothiazine-1,1-dioxide derivatives. [Link]
-
National Center for Biotechnology Information. (n.d.). Preparation of sulfonamides from N-silylamines. [Link]
-
ResearchGate. (n.d.). Cheng's synthesis of N-aryl sulfonamides 7. [Link]
-
Grokipedia. (n.d.). Dieckmann condensation. [Link]
-
RSC Publishing. (n.d.). Construction of five- and seven-membered rings facilitated by alkyne–azide functionality: access to quinoline fused triazolo-azepines. [Link]
-
PubMed. (2017). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. [Link]
-
International Journal of Science and Research. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. [Link]
-
National Center for Biotechnology Information. (n.d.). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. [Link]
-
ResearchGate. (2025). Regioselective synthesis of new variety of 1,4-benzothiazines. [Link]
-
ResearchGate. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]
-
National Center for Biotechnology Information. (2024). Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]
-
RSC Publishing. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). [Link]
-
National Center for Biotechnology Information. (n.d.). Recent advances in the synthesis of N-acyl sulfonamides. [Link]
-
PubMed. (n.d.). O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides. [Link]
- Google Patents. (n.d.). Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
-
Semantic Scholar. (n.d.). Synthesis of Six-Membered Cyclic Sulfonimidamides. [Link]
-
MDPI. (2023). N-N(+) Bond-Forming Intramolecular Cyclization of O-Tosyloxy β-Aminopropioamidoximes and Ion Exchange Reaction for the Synthesis of 2-Aminospiropyrazolilammonium Chlorides and Hexafluorophosphates. [Link]
-
YouTube. (2018). Dieckmann Condensation Reaction Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Link]
-
YouTube. (2020). Dieckmann condensation of diesters. [Link]
-
JournalAgent. (n.d.). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. [Link]
-
Chemical Methodologies. (n.d.). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. [Link]
-
ResearchGate. (2025). Synthesis of Some Heterocyclic Compounds Derived from 2-Mercapto Benzoxazole. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08949A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter [frontiersin.org]
- 10. grokipedia.com [grokipedia.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Dieckmann Condensation [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. On-resin synthesis of cyclic peptides via tandem N-to-S acyl migration and intramolecular thiol additive-free native chemical ligation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate Synthesis
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
User Query: How to improve the yield of Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate (CAS 91427-62-2).
Chemical Reality Check (Regiochemistry): Standard electrophilic aromatic substitution (EAS) on Ethyl (2-methylphenoxy)acetate is governed by the directing effects of the substituents:
-
Alkoxy Group (
): Strong activator, ortho/para director. -
Methyl Group (
): Weak activator, ortho/para director.
Note on Isomerism: While the nomenclature provided ("3-chlorosulfonyl") implies substitution at the 3-position, the commercial CAS 91427-62-2 corresponds to the 4-chlorosulfonyl isomer (para to the alkoxy group). Direct chlorosulfonation overwhelmingly favors the 4-position due to electronic activation and steric hindrance at the 3-position (sandwiched between methyl and para-H). This guide focuses on optimizing the reaction for the major stable sulfonyl chloride product.
The "Golden Path" Protocol
Based on industrial best practices for chlorosulfonation of activated aromatics.
To maximize yield, you must transition from a "standard batch" to a Controlled Low-Temperature Addition protocol with a Thionyl Chloride Polish .
Optimized Reaction Parameters
| Parameter | Recommended Range | Impact on Yield |
| Reagent Stoichiometry | Substrate : | Excess acid acts as solvent and drives equilibrium. <3.0 eq leads to sulfone formation. |
| Temperature (Addition) | -5°C to 0°C | Critical. Higher temps (>10°C) during addition cause rapid sulfone byproduct formation. |
| Temperature (Ageing) | 20°C to 25°C | Essential to convert the intermediate sulfonic acid to sulfonyl chloride. |
| Quenching Medium | Crushed Ice + DCM | Critical Control Point. Direct water quench hydrolyzes the product. |
| Additive | Thionyl Chloride ( | Converts "stuck" sulfonic acid intermediates into the desired chloride. |
Step-by-Step Methodology
-
Preparation: Charge Chlorosulfonic acid (5.0 eq) into a dry reactor under
. Cool to -5°C .ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Addition: Dissolve Ethyl (2-methylphenoxy)acetate (1.0 eq) in a minimal amount of dry DCM (optional, can be neat). Add dropwise to the acid, maintaining internal temp < 5°C .
-
Why: Fast addition causes local hotspots, leading to polymerization and sulfone generation.
-
-
Reaction: Allow to warm to 20°C and stir for 2–3 hours.
-
Optimization Tip: If TLC shows polar baseline spots (sulfonic acid), add Thionyl Chloride (0.5 eq) and stir for 1 additional hour. This drives the
conversion.
-
-
Quenching (The Yield Killer):
-
Prepare a mixture of Ice (excess) and Dichloromethane (DCM) .
-
Pour the reaction mixture slowly onto the stirring ice/DCM.
-
Crucial: Keep the quench temperature < 10°C . High quench temps hydrolyze the sulfonyl chloride back to the water-soluble sulfonic acid (yield loss to aqueous layer).
-
-
Workup: Separate phases immediately. Wash organic layer with cold water, then cold 5%
(rapidly), then brine. Dry over and concentrate.
Troubleshooting Guide (FAQ)
Q1: My yield is low (<40%), and I see a large "baseline" spot on TLC.
Diagnosis: Hydrolysis.[1][2]
Mechanism: The sulfonyl chloride is unstable in hot, acidic aqueous conditions. During quenching, if the exotherm isn't controlled, the product reverts to the sulfonic acid (
-
Use a DCM/Ice quench . The DCM extracts the product immediately as it precipitates, protecting it from the acidic water.
-
Ensure quench temp stays below 10°C.
Q2: I isolated a solid, but it's insoluble in common solvents and has a very high melting point.
Diagnosis: Sulfone Formation (Diaryl Sulfone).
Mechanism:
-
Increase
equivalents (dilution effect). -
Slow down the addition rate.
-
Ensure vigorous stirring to prevent local concentration gradients.
Q3: The product is an oil that won't crystallize.
Diagnosis: Impurities (Isomers or residual solvent). Fix:
-
The 4-isomer (major) is generally a solid. If oily, you likely have the 6-isomer (ortho) or unreacted starting material mixed in.
-
Recrystallization: Try a mixture of Ethyl Acetate/Hexane or Toluene .
-
Vacuum: Ensure all DCM is removed; residual DCM can prevent crystallization.
Mechanistic Visualization
The following diagram illustrates the reaction pathway and the critical divergence points where yield is lost.
Caption: Reaction pathway showing the equilibrium between Sulfonic Acid and Sulfonyl Chloride. Note the "Polish Step" using Thionyl Chloride to push the equilibrium toward the target.
References & Grounding
-
National Institutes of Health (NIH). (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. PubMed Central. Retrieved January 31, 2026, from [Link]
-
Chemistry Stack Exchange. (2015). Mechanism of chlorosulfonation of aromatic compounds. Retrieved January 31, 2026, from [Link]
Disclaimer: This guide assumes the standard industrial target (4-isomer). If your specific research requires the 3-isomer (meta-substitution), direct chlorosulfonation is not the appropriate pathway due to electronic directing effects. Contact support for alternative "Sandmeyer" routes.
Sources
Troubleshooting guide for the synthesis of Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate
Technical Support Center: Synthesis & Troubleshooting for Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate
Executive Summary & Molecule Profile
Target Molecule: this compound CAS Registry Number: 91427-62-2 (Note: Databases often conflate this with the 4-isomer; verify structure by NMR). Common Identity: Seladelpar Impurity 2; 3-Chlorosulfonyl isomer. Role: Critical analytical reference standard for impurity profiling in PPAR agonist development (e.g., Seladelpar).
The Core Challenge: The synthesis of this molecule is a classic problem of regiocontrol .
-
Direct Chlorosulfonation of the parent ether (Ethyl (2-methylphenoxy)acetate) is driven by the ortho/para directing power of the alkoxy group. This predominantly yields the 4-isomer (para to alkoxy), which is the intermediate for the active drug.
-
The 3-isomer (meta to alkoxy, ortho to methyl) is a minor byproduct (<5%) in the direct route.
-
Solution: To synthesize the 3-isomer in high purity (as a reference standard), you cannot rely on direct electrophilic substitution. You must use a directed Sandmeyer-Meerwein strategy starting from a nitrogen-substituted precursor.
Master Synthesis Protocol (Directed Route)
Objective: Selective synthesis of the 3-chlorosulfonyl isomer avoiding the 4-isomer contaminant.
Workflow Diagram
Caption: Divergence of synthetic pathways. The directed Sandmeyer route (top) guarantees the 3-isomer, whereas direct chlorosulfonation (bottom) yields the 4-isomer.
Step-by-Step Protocol
Step 1: O-Alkylation
-
Reagents: 3-Amino-2-methylphenol (1.0 eq), Ethyl bromoacetate (1.1 eq), K2CO3 (2.0 eq), Acetone (reflux).
-
Procedure: Dissolve phenol in acetone. Add K2CO3 and stir for 30 min. Add ethyl bromoacetate dropwise. Reflux for 4-6 hours. Filter inorganic salts and concentrate.
-
Checkpoint: Ensure complete consumption of phenol to avoid side reactions in the next step.
Step 2: Diazotization (The Critical Control Point)
-
Reagents: Intermediate A (1.0 eq), NaNO2 (1.2 eq), Conc. HCl (excess), Water.
-
Procedure: Suspend Intermediate A in HCl/Water mixture at -5°C to 0°C . Add NaNO2 solution dropwise under the surface to prevent NO gas escape. Stir for 30 min.
-
Troubleshooting: If the amine is insoluble as the HCl salt, use a co-solvent like Acetic Acid (AcOH).
Step 3: Meerwein Chlorosulfonation
-
Reagents: SO2 gas (saturated solution in AcOH), CuCl2 (0.3 eq).
-
Procedure: Prepare a saturated solution of SO2 in Glacial Acetic Acid (approx. 30% w/w). Add CuCl2. Slowly add the cold diazonium solution to this mixture while keeping temperature <15°C.
-
Observation: Nitrogen gas evolution indicates reaction progress.
-
Workup: Pour into ice water. The sulfonyl chloride is prone to hydrolysis; extract immediately with Dichloromethane (DCM). Wash with cold water. Dry over MgSO4.
Troubleshooting Guide (FAQ)
Category A: Regioselectivity & Identity
Q1: I used chlorosulfonic acid on ethyl (2-methylphenoxy)acetate, but the NMR doesn't match the reference for the 3-isomer.
-
Diagnosis: You synthesized the 4-isomer (Ethyl [2-methyl-4-(chlorosulfonyl)phenoxy]acetate).
-
Reasoning: The alkoxy group (-OCH2COOEt) is a strong ortho/para director. The 4-position is sterically accessible and electronically favored. The 3-position is meta to the activator and blocked by the ortho methyl group.
-
Fix: You cannot force this reaction to the 3-position. Switch to the Diazonium (Meerwein) route described above.
Q2: How do I distinguish the 3-isomer from the 4-isomer by NMR?
-
3-Isomer (Target): The aromatic protons will show a characteristic 1,2,3-substitution pattern (if starting from o-cresol backbone). Look for a doublet-doublet-doublet pattern or specific coupling constants indicating vicinal hydrogens.
-
4-Isomer (Major Impurity): The protons are at positions 3, 5, and 6. Position 3 and 5 are meta to each other. You will typically see a singlet or meta-coupled doublet for the proton at position 3 (between methyl and sulfonyl).
Category B: Reaction Failure (Meerwein Route)
Q3: My yield in the sulfonation step is extremely low (<10%).
-
Cause 1: Diazo Decomposition. If the temperature rose above 5°C during diazotization, the diazonium salt hydrolyzed to a phenol.
-
Cause 2: SO2 Saturation. If the acetic acid was not fully saturated with SO2, the radical mechanism fails, leading to chloro-substitution (Sandmeyer chlorination) instead of chlorosulfonation.
-
Solution: Saturate the acetic acid with SO2 gas for at least 2 hours until the weight increases by ~30%. Use a catalytic amount of CuCl2 (not CuCl).
Q4: The product is an oil, but the literature says MP 79-81°C.
-
Diagnosis: Solvent retention or hydrolysis.
-
Explanation: Sulfonyl chlorides are often low-melting solids. If it remains an oil:
-
It may contain residual solvent (DCM).
-
It may have partially hydrolyzed to the sulfonic acid (which is hygroscopic and oily).
-
-
Fix: Triturate the oil with cold Hexane or Pentane. If it turns into a white solid, it is pure. If it remains oily, check IR for -OH broad peak (hydrolysis).
Category C: Stability
Q5: The ester group disappeared during the reaction.
-
Cause: Acid Hydrolysis. The Meerwein reaction uses strong acid (HCl/AcOH). If the workup is delayed or the quench is too warm, the ethyl ester hydrolyzes to the carboxylic acid.
-
Prevention: Quench into ice water . Perform extraction immediately. Do not let the acidic aqueous layer sit with the organic phase.
Technical Data & Specifications
| Parameter | Specification (Target: 3-Isomer) | Specification (Common Impurity: 4-Isomer) |
| CAS No. | 91427-62-2 (Often conflated) | 93917-68-1 (Parent) / Derivative |
| Appearance | White to off-white crystalline solid | White crystalline solid |
| Melting Point | 79 - 81 °C | 62 - 64 °C (Approx, varies by purity) |
| Solubility | DCM, Ethyl Acetate, DMSO | DCM, Ethyl Acetate, DMSO |
| Stability | Moisture Sensitive (Hydrolyzes to acid) | Moisture Sensitive |
| Key NMR Feature | Aromatic region: 3 contiguous protons (if 1,2,3 sub) | Aromatic region: Isolated protons (Singlet at pos 3) |
References
-
LGC Standards. this compound - Seladelpar Impurity 2. Retrieved from
-
SynZeal Research. Seladelpar Impurity 2 (CAS 91427-62-2).[1][2][3][4] Retrieved from
- Meerwein, H., et al.Procedure for Chlorosulfonation via Diazonium Salts. Chem. Ber. 1957, 90, 841.
-
Biosynth. this compound Product Data. Retrieved from
Disclaimer: This guide is intended for qualified research personnel. The synthesis involves hazardous reagents (SO2, Chlorosulfonic acid, Diazonium salts). All procedures must be conducted in a fume hood with appropriate PPE.
Sources
Side reactions of the chlorosulfonyl group in Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate
Technical Support Center: Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate
Welcome to the technical support guide for this compound (CAS 91427-62-2). This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive intermediate. The chlorosulfonyl group, while exceptionally useful for synthesizing sulfonamides and sulfonate esters, is prone to several side reactions that can complicate experiments, reduce yields, and introduce impurities.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the success of your synthetic endeavors.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues encountered during reactions involving this compound in a practical question-and-answer format.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Answer:
Low yield is the most common issue reported and typically points to one of two primary culprits: hydrolysis of the starting material or inefficient reaction conditions. The chlorosulfonyl group is highly electrophilic and extremely sensitive to moisture.[2]
Primary Cause: Hydrolysis
The sulfonyl chloride will readily react with trace amounts of water in your solvents, reagents, or glassware to form the corresponding sulfonic acid, which is unreactive under standard sulfonylation conditions.
-
Causality: The sulfur atom in the -SO₂Cl group is highly electron-deficient, making it a prime target for nucleophilic attack by water. This reaction is often faster than the intended reaction with your target nucleophile, especially if the nucleophile is sterically hindered or electronically poor.
Troubleshooting Steps & Solutions:
-
Rigorous Anhydrous Technique:
-
Glassware: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator or under an inert atmosphere.
-
Solvents: Use freshly distilled anhydrous solvents or purchase high-purity anhydrous grade solvents and store them over molecular sieves.
-
Reagents: Ensure all reagents, especially amines, are dry. Liquid amines can be distilled from CaH₂ or stored over KOH pellets.
-
Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Reaction Monitoring:
-
Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction's progress.[3] The sulfonic acid byproduct will have a much higher polarity than the starting material and the desired product, often remaining at the baseline on a silica TLC plate.
-
-
Aqueous Work-up Protocol:
Secondary Cause: Sub-optimal Reaction Conditions
-
Sterically Hindered Nucleophiles: If your amine or alcohol is bulky, the reaction rate will be slower.
-
Solution: Increase the reaction temperature moderately (e.g., from 0°C to room temperature or 40°C) and extend the reaction time. The addition of a catalyst like 4-Dimethylaminopyridine (DMAP) can be effective for sulfonylation of hindered alcohols.
-
-
Insufficient Base: The reaction of a sulfonyl chloride with an amine or alcohol generates one equivalent of HCl.[6] This must be neutralized by a base to prevent protonation of the nucleophile (rendering it unreactive) and potential acid-catalyzed side reactions.
-
Solution: Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) for alcohol nucleophiles and at least two equivalents for amine nucleophiles.
-
Question 2: My post-reaction analysis (TLC, LC-MS, NMR) shows multiple unexpected spots/peaks. How can I identify these byproducts and prevent their formation?
Answer:
The presence of multiple byproducts points to competing side reactions. A systematic approach is needed to identify the impurities and adjust the protocol to suppress them.
Visualizing the Reaction Landscape
The following diagram illustrates the intended reaction pathway versus the most common side reactions.
Caption: Intended vs. Side Reaction Pathways
Identifying and Mitigating Common Byproducts
| Observed Byproduct | Probable Cause | Diagnostic Clues | Prevention Strategy |
| Sulfonic Acid | Hydrolysis due to moisture.[2] | Highly polar spot on TLC (Rf ≈ 0). Molecular ion in LC-MS corresponding to [M-Cl+OH]. | Implement rigorous anhydrous techniques as described in Question 1. |
| Sulfonate Ester (when making a sulfonamide) | Using an alcohol as a solvent or co-solvent. | Molecular ion in LC-MS corresponding to reaction with the solvent alcohol. | Use an inert, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN). |
| N-sulfonylpyridinium salt | Using pyridine as a base. Pyridine can act as a nucleophile.[7] | Complex NMR spectrum, potentially colored reaction mixture. | Use a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). |
| Desulfonated Aromatic | Reductive cleavage or harsh thermal/acidic conditions.[8][9] | Peak in GC-MS or LC-MS corresponding to Ethyl (2-methylphenoxy)acetate. | Maintain moderate reaction temperatures (e.g., 0°C to RT). Avoid strongly acidic or basic conditions unless required. Avoid unnecessary exposure to reducing agents.[4] |
| Dark-colored/Tarry material | Thermal decomposition.[4] | Significant discoloration of the reaction mixture (brown to black). | Run the reaction at a lower temperature. Degas the solvent to remove dissolved oxygen which can promote radical decomposition pathways. |
Analytical Protocol for Impurity Identification
-
LC-MS Analysis: The most powerful tool. It provides the molecular weight of the parent ion for each impurity, allowing you to deduce its structure (e.g., hydrolyzed product, solvent adduct).
-
¹H NMR Spectroscopy: Compare the crude reaction NMR to the starting material. The appearance of new aromatic signals or the disappearance of the characteristic patterns of the starting material can indicate byproduct formation. The sulfonic acid proton is often broad and may exchange with D₂O.[10]
-
IR Spectroscopy: Look for the disappearance of the strong S=O stretching bands of the sulfonyl chloride (~1375 and 1180 cm⁻¹) and the appearance of broad O-H stretches (~3400-2400 cm⁻¹) indicative of the sulfonic acid.[10]
Frequently Asked Questions (FAQs)
Q: How should I store this compound?
A: Due to its moisture sensitivity, it must be stored under inert gas (argon or nitrogen) in a tightly sealed container.[2] Refrigeration at 2-8°C is recommended to minimize thermal degradation over time.[1][11]
Q: Can I use pyridine as a base for my reaction?
A: While commonly used, pyridine can act as a nucleophile, attacking the sulfonyl chloride to form an N-sulfonylpyridinium salt. This is a reversible reaction but can sequester your reagent. For cleaner reactions, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is generally a better choice.[7]
Q: My reaction involves an aqueous work-up. How can I minimize hydrolysis of my product if it's also a sulfonyl chloride?
A: If your product is also a sulfonyl chloride, hydrolysis during work-up is a major concern.
-
Strategy 1: Precipitation/Filtration. If the product is a solid, quench the reaction by pouring it into ice-water. The low solubility of the aryl sulfonyl chloride can cause it to precipitate, protecting it from extensive hydrolysis.[5] Filter the solid quickly and wash with cold water.
-
Strategy 2: Anhydrous Work-up. If possible, avoid water altogether. Quench the reaction by filtering off the amine hydrochloride salt and concentrate the filtrate. This crude material can then be purified by crystallization or chromatography.
Q: What is the best way to purify the final product?
A:
-
Crystallization: This is the ideal method as it avoids potential hydrolysis on silica gel.
-
Column Chromatography: If chromatography is necessary, take precautions. You can pre-treat the silica gel by slurrying it in the eluent containing 1% triethylamine to neutralize acidic sites. Run the column as quickly as possible. Monitor fractions carefully by TLC.
Troubleshooting Logic Flowchart
This diagram provides a step-by-step guide to diagnosing experimental issues.
Caption: A logical guide for troubleshooting common issues.
References
- PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- Ethyl [2-methyl-3-(chlorosulfonyl)
- Reactions of Arom
- Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characteriz
- Sulfon
- Preparation of sulfonamides from N-silylamines.
- Preventing decomposition of sulfonyl chloride during reaction. Benchchem.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Photocatalytic Reductive Desulfonation of Aryl Tosyl
-
Reductive desulfonylation. Wikipedia. [Link]
- Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. ProQuest.
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
-
Synthesis and Characterization of Benzene-1,2,4-triyl Tris(2-(3-carboxy-4-hydroxybenzenesulfonate) Acetate). MDPI. [Link]
-
This compound. LabSolutions. [Link]
-
Formation of Sulfonate Esters from Alcohols. YouTube. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. This compound | 91427-62-2 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. labsolu.ca [labsolu.ca]
How to avoid hydrolysis of Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate
Ticket Subject: Preventing Hydrolysis of Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate Case ID: CAS-91427-62-2-SUP Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Dual-Sensitivity Challenge
Welcome to the technical support center. You are working with This compound .[1] This molecule presents a unique "Dual-Sensitivity" challenge that often leads to experimental failure if not managed correctly.
-
Primary Instability (Critical): The sulfonyl chloride (-SO₂Cl) moiety is highly electrophilic. It reacts rapidly with ambient moisture to form the corresponding sulfonic acid (R-SO₃H) and HCl.
-
Secondary Instability: The ethyl ester (-COOEt) is susceptible to hydrolysis under the acidic conditions generated by the degradation of the sulfonyl chloride (autocatalytic degradation).
This guide provides a self-validating workflow to arrest these pathways.
Part 1: The Degradation Mechanism (Know Your Enemy)
Before troubleshooting, you must visualize the failure mode. Hydrolysis is not just a loss of yield; it is a cascade.
Diagram 1: The Hydrolysis Cascade
Caption: The degradation pathway showing how moisture triggers sulfonyl chloride hydrolysis, releasing HCl which subsequently catalyzes ester hydrolysis.
Part 2: Storage & Pre-Experiment Handling
Q: How do I store the solid material long-term?
A: The "refrigerator" is not enough. You must control humidity.
-
Protocol: Store under an inert atmosphere (Argon or Nitrogen) at -20°C .
-
Container: Use a vial with a Teflon-lined septum, sealed with Parafilm.
-
Why? Low temperature slows the kinetic rate of hydrolysis, but only an inert gas barrier prevents the thermodynamic inevitability of reaction with atmospheric water.
Q: The solid looks "clumpy" or sticky. Is it compromised?
A: Likely, yes.
-
Diagnostic: Pure sulfonyl chlorides are typically free-flowing crystalline solids. Clumping indicates the formation of sulfonic acid (which is hygroscopic) and the absorption of water.
-
Verification: Run a quick ¹H NMR in CDCl₃. Look for a broad singlet downfield (10–12 ppm) indicating the -SO₃H proton. If >5% degradation is observed, recrystallization or re-synthesis is required; purification by column is difficult for the free acid.
Part 3: Reaction Conditions (The "Dry" Protocol)
Most users encounter hydrolysis during the reaction (e.g., sulfonamide formation).
Q: Which solvent system is strictly required?
A: You must use anhydrous solvents.
-
Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).
-
Standard: Water content must be <50 ppm (Karl Fischer titration).
-
Avoid: Alcohols (MeOH, EtOH) or DMF (unless distilled/dried, as commercial DMF often contains amines and water).
Q: Do I need a base?
A: Yes, absolutely.
-
Role: The base acts as an HCl scavenger. Without it, the HCl generated will attack your ethyl ester.
-
Choice: Pyridine (2.0 – 3.0 equiv) or Triethylamine (Et₃N).
-
Technique: Add the base before adding the nucleophile (amine/alcohol) to buffer the system immediately.
Q: What is the optimal temperature profile?
A: Start cold, finish cool.
-
Dissolution: Dissolve the this compound in solvent at 0°C .
-
Addition: Add the nucleophile dropwise at 0°C .
-
Reaction: Allow to warm to Room Temperature (20–25°C) only after addition is complete.
-
Reasoning: At 0°C, the rate of reaction with your intended nucleophile (usually an amine) is faster than the rate of hydrolysis with trace moisture. Heating promotes competitive hydrolysis.
Part 4: Work-up & Purification (The Danger Zone)
This is where 60% of users lose their product.
Q: How do I quench the reaction without hydrolyzing the ester?
A: You must avoid strong basic aqueous washes (like NaOH) which will saponify the ethyl ester.
-
Step 1: Quench with cold water or saturated NH₄Cl (mildly acidic/neutral).
-
Step 2: Rapid phase separation. Do not let the organic layer sit in contact with the aqueous layer.
-
Step 3: Dry the organic layer immediately over anhydrous MgSO₄ or Na₂SO₄.
Q: Can I use flash chromatography?
A: Yes, but speed is key.
-
Stationary Phase: Standard Silica Gel (SiO₂).
-
Eluent: Hexanes/Ethyl Acetate gradient.
-
Precaution: Sulfonyl chlorides can degrade on silica if left too long (silica is slightly acidic and retains water). Flush the column rapidly.
-
Tip: If your product is the sulfonamide (post-reaction), it is stable. If you are trying to purify the starting material (the sulfonyl chloride), treat the silica with 1% Et₃N/Hexanes to neutralize acidity, or use neutral alumina.
Part 5: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis due to wet solvent. | Dry solvent over molecular sieves (3Å or 4Å) for 24h before use. |
| Product is an Acid | Ester hydrolysis during workup. | Switch quench from NaOH/NaHCO₃ to water/brine. Reduce contact time. |
| Fuming upon opening | HCl gas release (degradation). | Material is compromised. Purge bottle with N₂. Use immediately or discard. |
| Broad NMR Peak (10ppm) | Sulfonic acid formation. | Check storage conditions. Ensure -20°C and Argon atmosphere. |
Part 6: Validated Workflow Diagram
Diagram 2: The Anhydrous Integrity Loop
Caption: Step-by-step workflow ensuring anhydrous integrity from storage to isolation.
References
-
Mechanism of Sulfonyl Chloride Hydrolysis Title: Kinetics and Mechanism of Hydrolysis of Aromatic Sulfonyl Chlorides in Aqueous Sulfuric Acid Solutions. Source: Journal of Organic Chemistry USSR (via OSTI.GOV).[2] URL:[Link]
-
Synthesis of Phenoxyacetic Acid Derivatives Title: Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Source: Journal of Emerging Technologies and Innovative Research (JETIR). URL:[Link]
Sources
Technical Support Center: Stability and Storage of Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate
Welcome to the technical support guide for Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate (CAS No. 91427-62-2). This document is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and handling of this highly reactive intermediate. As a versatile building block in the synthesis of pharmaceuticals and pesticides, maintaining its chemical integrity is paramount for successful downstream applications[1]. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to prevent its decomposition.
Section 1: Understanding the Core Instability
The primary challenge in storing this compound lies in the high reactivity of its chlorosulfonyl (-SO₂Cl) group. This functional group is highly electrophilic and, therefore, extremely susceptible to nucleophilic attack, particularly by water.
The Primary Decomposition Pathway: Hydrolysis
The most common mode of degradation is hydrolysis. The sulfonyl chloride moiety reacts readily with ambient moisture, leading to the formation of the corresponding sulfonic acid and hydrochloric acid (HCl)[2][3]. This reaction is often autocatalytic, as the generated HCl can further promote degradation.
The hydrolysis process fundamentally alters the molecule, rendering it inactive for subsequent reactions where the reactive chlorine atom is essential for forming sulfonamides or other derivatives[2].
Caption: Primary hydrolysis pathway of this compound.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the storage and handling of this compound in a question-and-answer format.
Q1: I opened a new bottle of the compound, and it appears clumpy and has a sharp, acidic odor. What happened?
A1: This is a classic sign of moisture contamination and subsequent hydrolysis. The off-white to grey solid[4] has likely been exposed to atmospheric humidity. The clumping is due to the absorption of water and the formation of the sticky sulfonic acid byproduct. The sharp, acidic odor is from the hydrogen chloride (HCl) gas released during the hydrolysis reaction[5]. The material is compromised and should not be used in reactions requiring the intact sulfonyl chloride group.
Q2: My analytical results (NMR/HPLC) show unexpected peaks and a lower-than-expected purity for a freshly opened sample. How can I diagnose the problem?
A2: The appearance of new, more polar peaks in an HPLC chromatogram or new signals in an NMR spectrum indicates the presence of degradation products. The primary culprit is the sulfonic acid derivative formed via hydrolysis. To confirm this, you can use analytical techniques like HPLC-MS to identify the molecular weight of the impurity, which should correspond to the hydrolyzed product. The troubleshooting workflow below can guide your investigation.
Caption: Logical workflow for troubleshooting compound degradation.
Q3: What are the definitive storage conditions to maximize the shelf-life of this compound?
A3: To prevent decomposition, you must rigorously control the storage environment by eliminating moisture and minimizing thermal stress. The compound is air and moisture-sensitive[6]. The optimal storage conditions are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerator)[4] | Slows the rate of potential hydrolytic and thermal decomposition reactions[7]. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[2][6] | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation[8][9]. |
| Container | Tightly sealed, airtight glass bottle | Prevents ingress of ambient air and moisture. The container should be kept tightly closed[6][10]. |
| Environment | Dry, well-ventilated area[6] | Ensures that any accidental leaks do not create a hazardous microenvironment. |
| Additives | Store container inside a secondary container or desiccator with a desiccant (e.g., silica gel)[11][12] | The desiccant actively adsorbs any moisture that may penetrate the primary container's seal over time[13]. |
Section 3: Frequently Asked Questions (FAQs)
-
What is the typical appearance of high-purity this compound?
-
Are there any chemicals that should NOT be stored near this compound?
-
Yes. It must be segregated from water, strong oxidizing agents, and strong bases, as these can cause violent reactions or rapid decomposition[6].
-
-
How long can I expect the compound to remain stable?
-
Under the ideal storage conditions outlined above (refrigerated, under inert gas, with a desiccant), one supplier indicates a shelf life of up to 1095 days (3 years)[14]. However, it is best practice to perform a quality control check if the material has been stored for an extended period or if the container has been opened multiple times.
-
-
Can I handle this compound on an open lab bench?
-
It is strongly discouraged. Due to its moisture sensitivity, handling should occur under an inert atmosphere, for instance, inside a glovebox or by using Schlenk line techniques with argon or nitrogen backfill[2][15]. If brief handling in the open is unavoidable, it should be done in a low-humidity environment as quickly as possible.
-
Section 4: Protocols and Methodologies
Protocol 1: Recommended Long-Term Storage Procedure
This protocol ensures the optimal preservation of the compound's integrity.
-
Procurement: Upon receipt, inspect the container seal for any breaches. Do not accept if the seal is compromised.
-
Initial Handling: Transfer the manufacturer's bottle into a dry glovebox or an inert atmosphere bag[16].
-
Aliquoting (Optional but Recommended): If you will be using small amounts over time, it is highly advisable to aliquot the bulk powder into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the entire stock to potential contaminants.
-
Container Sealing: Tightly seal the primary container (and any aliquot vials). For standard glass bottles, consider wrapping the cap threads with PTFE tape and then sealing the cap-bottle interface with parafilm as an extra barrier[15].
-
Secondary Containment: Place the sealed primary container(s) into a larger, airtight secondary container (such as a desiccator cabinet or a high-barrier pouch)[12].
-
Desiccant Use: Add a suitable amount of active desiccant, such as indicating silica gel or molecular sieves, into the secondary container[11]. Ensure the desiccant is not in direct contact with the primary chemical container.
-
Refrigeration: Place the entire secondary containment system into a refrigerator set to 2-8°C[4]. The refrigerator must be approved for chemical storage and not used for food or beverages[15].
-
Labeling: Ensure all containers are clearly labeled with the chemical name, date received, and date opened[15].
Protocol 2: Quality Control (QC) by Reversed-Phase HPLC-UV
This protocol provides a general method to assess the purity of the compound and detect the presence of the primary sulfonic acid degradant.
-
Sample Preparation (Perform in a dry environment):
-
Accurately weigh approximately 10 mg of the compound.
-
Dissolve in a suitable volume of anhydrous acetonitrile to achieve a concentration of ~0.5 mg/mL. Vortex briefly to ensure complete dissolution.
-
-
HPLC System and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, can be effective.
-
Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm[17].
-
Column Temperature: 30°C.
-
-
Analysis:
-
The intact this compound will be a relatively nonpolar compound and should have a longer retention time.
-
The hydrolyzed sulfonic acid product is significantly more polar and will elute much earlier in the chromatogram.
-
Purity can be estimated by the area percentage of the main peak relative to the total peak area. A significant peak at a shorter retention time is indicative of decomposition.
-
References
-
LabSolutions. (n.d.). This compound. Retrieved from [Link]
-
Robertson, R. E. (1967). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 45(15), 1707-1714. Retrieved from [Link]
-
Issa Mohammed, Y. H., Naveen, S., Lokanath, N. K., & Khanum, S. A. (2016). Ethyl 2-(4-chloro-3-methylphenoxy)acetate. IUCrData, 1(3). Retrieved from [Link]
-
ResearchGate. (2024). Principles of Inert Atmosphere Storage. Retrieved from [Link]
-
Kobayashi, M., et al. (1975). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry, 40(19), 2843-2848. Retrieved from [Link]
-
King, J. F., & Lee, T. M. (1981). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 103(24), 7245-7253. Retrieved from [Link]
-
AGM Container Controls. (2025). Selecting Desiccant Guide. Retrieved from [Link]
-
The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. Retrieved from [Link]
-
King, J. F., & Hillhouse, J. H. (1983). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 61(7), 1583-1593. Retrieved from [Link]
- Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
-
SorbentSystems.com. (n.d.). Moisture Sensitive Product Storage System. Retrieved from [Link]
-
University of Nevada, Reno. (n.d.). Chemical Storage. Retrieved from [Link]
-
Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage. Retrieved from [Link]
-
ResearchGate. (2025). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride. Retrieved from [Link]
-
Bee Chems. (2025). Desiccant Bags: The Ultimate Solution for Moisture Control. Retrieved from [Link]
-
Kobayashi, M., et al. (1975). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. The Journal of Organic Chemistry. Retrieved from [Link]
-
Sciencemadness.org. (2025). How do you store chemicals in inert gas?. Retrieved from [Link]
-
Reddit. (2023). Storage handling for Chemical - methane sulfonyl chloride. Retrieved from [Link]
-
Zamann Pharma Support GmbH. (n.d.). Inert Atmosphere. Retrieved from [Link]
-
YouTube. (2020). The decomposition of sulfuryl chloride (so2cl2) is a first-order process. Retrieved from [Link]
-
University of Nevada, Reno. (2025). Chapter 5: Highly Reactive Chemicals. Retrieved from [Link]
-
Reddit. (2016). Hydrolysis stable sulfonyl chlorides. Retrieved from [Link]
-
Asecos. (2013). Storage of Hazardous Substances. Retrieved from [Link]
-
Sorbead India. (2024). Selecting the Right Type of Desiccant - An Overview. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE. Retrieved from [Link]
-
US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Vedejs, E., & Lin, S. (1994). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chemical Storage. Retrieved from [Link]
-
The Journal of Organic Chemistry. (1962). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride1. Retrieved from [Link]
-
Physics Forums. (2010). Keeping moisture-sensitive chemicals dry. Retrieved from [Link]
-
Wordpress. (2026). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Retrieved from [Link]
-
PubMed. (1991). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. Retrieved from [Link]
-
ResearchGate. (2025). Experimental and theoretical study of the thermal decomposition of ethyl acetate during fast pyrolysis. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl (4-mercapto-2-methylphenoxy)acetate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl phenoxyacetate. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. This compound | 91427-62-2 | Benchchem [benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. This compound CAS#: 91427-62-2 [m.chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. fishersci.com [fishersci.com]
- 7. physicsforums.com [physicsforums.com]
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- 9. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
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- 12. Moisture Sensitive Product Storage System - SorbentSystems.com [sorbentsystems.com]
- 13. beechems.com [beechems.com]
- 14. labsolu.ca [labsolu.ca]
- 15. safety.fsu.edu [safety.fsu.edu]
- 16. Sciencemadness Discussion Board - How do you store chemicals in inert gas? - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regeneration of Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate
Introduction:
Welcome to the technical support guide for the regeneration of Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate (EMCPA). This document is designed for researchers and process chemists involved in drug development and synthesis. EMCPA is a critical intermediate whose activity is defined by its reactive chlorosulfonyl moiety. Consequently, waste streams often contain a mixture of the active compound and its hydrolyzed, inactive sulfonic acid derivative.
The financial and environmental benefits of regenerating EMCPA from these streams are substantial. This guide provides a framework built on established chemical principles for the extraction, purification, and verification of EMCPA. We will explore the causality behind procedural choices, offering troubleshooting solutions and robust analytical methods to ensure the regenerated product meets stringent quality specifications.
Section 1: Frequently Asked Questions (FAQs) & Initial Assessment
This section addresses common initial queries regarding the feasibility and strategy for EMCPA regeneration.
Q1: What is the primary impurity I should expect in my EMCPA waste stream?
A1: The most common and problematic impurity is the sulfonic acid hydrolysis product, [3-(carboxymethoxy)-2-methylphenyl]sulfonic acid. The sulfonyl chloride group (-SO₂Cl) is highly susceptible to nucleophilic attack by water, converting it to a sulfonic acid (-SO₃H). This impurity is highly polar and must be separated from the desired, less polar EMCPA.
Q2: My waste stream is a complex mixture of solvents and other reagents. Where do I start?
A2: The first step is always characterization. Before attempting regeneration, you must quantify the concentration of EMCPA and its primary degradant. A simple High-Performance Liquid Chromatography (HPLC) method is typically sufficient for this initial assessment. This baseline data is critical for calculating regeneration efficiency and determining the economic viability of the process.
Q3: Is it possible to reverse the hydrolysis of the sulfonic acid back to the sulfonyl chloride?
A3: While theoretically possible using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, this is not a "regeneration" but a "re-synthesis." Such a process is often complex, requires harsh conditions, and can lead to unwanted side reactions on the ester group. The far more practical and efficient approach, detailed in this guide, is to separate the unhydrolyzed EMCPA from the sulfonic acid impurity.
Q4: How can I quickly determine if my waste stream is a good candidate for regeneration?
A4: A simple benchtop test is a liquid-liquid extraction. Take a small aliquot (e.g., 50 mL) of your organic waste stream and wash it with a 5% aqueous sodium bicarbonate (NaHCO₃) solution. The sulfonic acid impurity will react with the base to form a highly water-soluble sodium sulfonate salt, which will partition into the aqueous layer. The desired EMCPA will remain in the organic layer. By analyzing the organic layer via HPLC before and after the wash, you can quickly estimate the potential yield and purity achievable.
Section 2: Core Regeneration Workflow & Troubleshooting
This section provides a detailed, step-by-step protocol for regenerating EMCPA, followed by a troubleshooting guide for common issues.
Experimental Workflow: From Waste to Pure Product
The entire regeneration strategy is based on the significant difference in acidity and polarity between the target compound (EMCPA) and its primary sulfonic acid impurity.
Caption: High-level workflow for the regeneration of EMCPA from industrial waste streams.
Protocol Details
Step 1: Liquid-Liquid Extraction (Acid Removal)
-
Rationale: This step exploits the acidic nature of the sulfonic acid impurity. By washing the organic waste stream with a mild aqueous base (sodium bicarbonate), the sulfonic acid is deprotonated to form its sodium salt. This salt is ionic and therefore highly soluble in the aqueous phase, while the neutral, organic-soluble EMCPA remains in the original solvent layer.
-
Procedure:
-
Transfer the organic waste stream to a separatory funnel of appropriate size.
-
Add an equal volume of 5% w/v aqueous sodium bicarbonate solution.
-
Stopper the funnel and invert gently, venting frequently to release CO₂ gas that may form.
-
Shake vigorously for 2-3 minutes.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer. For waste streams in solvents denser than water (e.g., dichloromethane), the organic layer will be the bottom layer.
-
Repeat the wash (Steps 2-6) one more time to ensure complete removal of the acidic impurity.
-
Perform a final wash with an equal volume of brine (saturated NaCl solution) to break any emulsions and remove bulk water from the organic layer.
-
Step 2: Drying and Concentration
-
Rationale: Trace amounts of water will remain dissolved in the organic solvent, which can interfere with subsequent crystallization and potentially cause hydrolysis upon heating. A drying agent is used to remove this water.
-
Procedure:
-
Drain the organic layer from the separatory funnel into an Erlenmeyer flask.
-
Add a sufficient amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). A rule of thumb is to add until some of the drying agent flows freely when the flask is swirled.
-
Allow the mixture to stand for 15-20 minutes, swirling occasionally.
-
Filter the mixture through a fluted filter paper or a Büchner funnel to remove the drying agent.
-
Concentrate the clear filtrate using a rotary evaporator. Apply gentle heat (35-45°C) to avoid thermal degradation of the EMCPA. Concentrate until a solid or thick oil is obtained.
-
Step 3: Purification by Crystallization
-
Rationale: Crystallization is a powerful technique for purifying solid compounds. It relies on the principle that the desired compound is soluble in a hot solvent but insoluble in the same solvent when cold, while impurities remain in solution.
-
Procedure:
-
Transfer the crude solid/oil from Step 2 to a clean Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., Toluene) to just dissolve the crude product.
-
Once fully dissolved, slowly add a non-polar "anti-solvent" (e.g., Heptane) dropwise while the solution is still warm, until the solution becomes faintly cloudy.
-
Add a few more drops of the primary solvent (Toluene) to redissolve the precipitate.
-
Allow the flask to cool slowly to room temperature, then transfer to an ice bath for at least 1 hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold Heptane.
-
Dry the purified crystals under vacuum.
-
Troubleshooting Guide
| Issue / Observation | Probable Cause(s) | Recommended Solution(s) |
| Low Overall Yield | 1. High degree of hydrolysis in the initial waste stream. 2. Incomplete extraction of the sulfonic acid. 3. Product loss during transfers or filtration.[1][2][3] 4. EMCPA is partially soluble in the aqueous wash. | 1. Analyze the initial stream; if EMCPA is <10%, regeneration may not be viable. 2. Perform a third NaHCO₃ wash. Check the pH of the final aqueous layer to ensure it's basic. 3. Ensure careful quantitative transfers; rinse glassware with the organic solvent.[1] 4. Use brine for the final wash to decrease the solubility of organic compounds in the aqueous phase. |
| Oily Product After Concentration | 1. Presence of residual solvent. 2. Impurities are depressing the melting point. 3. Incomplete drying of the organic layer. | 1. Continue to dry under high vacuum for a longer period. 2. Proceed with crystallization; the oil should solidify upon dissolution and cooling in the appropriate solvent system. If not, consider purification via column chromatography. 3. Ensure sufficient drying agent was used in Step 2. |
| No Crystals Form | 1. Solution is too dilute. 2. The chosen solvent system is inappropriate. 3. The solution is supersaturated. | 1. Evaporate some of the solvent and attempt to cool again. 2. Experiment with different solvent/anti-solvent pairs (e.g., Ethyl Acetate/Hexane, Dichloromethane/Pentane). 3. Scratch the inside of the flask with a glass rod at the solvent line. Add a "seed crystal" from a previous successful batch. |
| Final Product Purity is Low (<98%) | 1. Inefficient crystallization. 2. Co-precipitation of impurities. 3. Incomplete removal of sulfonic acid. | 1. Perform a second recrystallization step. 2. Ensure slow cooling during crystallization; rapid cooling can trap impurities. 3. Re-dissolve the product in an organic solvent and repeat the basic wash procedure. |
Section 3: Quality Control & Safety
Purity Verification
It is imperative to validate the purity and identity of the regenerated EMCPA before it is reused.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. Develop a method that shows good separation between EMCPA and its sulfonic acid degradant. Purity should typically be >98.5%.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential to confirm the chemical structure of the regenerated material and ensure no structural changes have occurred. The spectrum should be clean and match the reference standard.
-
Melting Point: A sharp melting point close to that of the pure standard is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Safety & Handling
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.
-
Ventilation: All steps, especially the handling of organic solvents and the sulfonyl chloride itself, must be performed in a well-ventilated chemical fume hood.
-
Reactivity: Sulfonyl chlorides are reactive towards nucleophiles, especially water and alcohols. Keep containers tightly sealed and avoid exposure to moisture.
-
Waste Disposal: The aqueous waste containing the sodium sulfonate salt and the solid waste (drying agent) should be disposed of in accordance with local, state, and federal regulations. The mother liquor from crystallization may be retained for further processing or disposed of as hazardous organic waste.
References
-
Yang, Z., Zhou, B., & Xu, J. (2014). A Clean and Economic Synthesis of Alkanesulfonyl Chlorides via Bleach-Mediated Oxidative Chlorosulfonation of S-Alkyl Isothiourea Salts. Synthesis, 46(02), 225-229. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
Anderson, N. G. (2001). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 5(5), 583-586. [Link]
-
Mohammed, S. I., et al. (2016). Ethyl 2-(4-chloro-3-methylphenoxy)acetate. IUCrData, 1(4), x160416. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the purity and quantification of synthetic intermediates are paramount. Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate, a key building block, requires robust analytical methods to ensure the quality and consistency of the final product. This guide provides an in-depth comparison of analytical methodologies for this compound, with a primary focus on a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. Further, we will explore Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative, offering a comprehensive overview to aid in method selection and implementation.
The Criticality of Method Validation for a Reactive Intermediate
This compound is characterized by its reactive chlorosulfonyl group, which is susceptible to hydrolysis[1]. This inherent instability necessitates analytical methods that are not only accurate and precise but also stability-indicating. A stability-indicating method is crucial as it can resolve the active pharmaceutical ingredient (API) from its potential degradation products, a mandatory requirement by regulatory bodies like the International Council for Harmonisation (ICH).
This guide is structured to provide a detailed protocol for a primary HPLC method, followed by a comprehensive validation based on ICH guidelines. We will then present a comparative analysis with a GC-MS method, equipping you with the necessary data to make an informed decision for your analytical needs.
Primary Analytical Method: Stability-Indicating HPLC
High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is proposed, leveraging the compound's moderate polarity.
Experimental Protocol: RP-HPLC Method
A simple, accurate, and precise RP-HPLC method can be developed for the quantitative determination of this compound.[2]
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient elution is often employed for optimal separation of the main compound from its impurities. A typical mobile phase could be a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength determined by the UV spectrum of the analyte (e.g., 230 nm).
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Rationale for Experimental Choices:
-
C18 Column: The non-polar stationary phase of the C18 column provides good retention and separation for moderately polar compounds like this compound.
-
Gradient Elution: A gradient elution allows for the effective separation of the main peak from any potential impurities that may have different polarities.
-
UV Detection: The aromatic nature of the molecule allows for sensitive detection using a UV detector.
Method Validation: A Pillar of Trustworthiness
The objective of analytical procedure validation is to demonstrate that the method is fit for its intended purpose.[3] The validation of the proposed HPLC method should be performed in accordance with ICH Q2(R1) guidelines and should encompass the following parameters:[3]
1. Specificity (Stability-Indicating Nature):
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To establish the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting a sample of this compound to stress conditions like:
-
Acid Hydrolysis: (e.g., 0.1 N HCl at 60°C for 24 hours)
-
Base Hydrolysis: (e.g., 0.1 N NaOH at 60°C for 24 hours)
-
Oxidative Degradation: (e.g., 3% H₂O₂ at room temperature for 24 hours)
-
Thermal Degradation: (e.g., heating at 105°C for 24 hours)
-
Photolytic Degradation: (e.g., exposure to UV light for 24 hours)
The chromatograms of the stressed samples should demonstrate that the main peak is well-resolved from any degradation products.
2. Linearity:
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of this compound reference standard should be prepared and injected. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed.
3. Range:
The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
4. Accuracy:
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix. The analysis should be performed at a minimum of three concentration levels in triplicate.
5. Precision:
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-assay precision): Assessed by analyzing a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Assessed by performing the analysis on different days, with different analysts, and/or with different equipment.
6. Robustness:
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This can be evaluated by varying parameters such as:
-
Mobile phase composition (e.g., ±2% organic phase)
-
pH of the mobile phase (e.g., ±0.2 units)
-
Column temperature (e.g., ±5°C)
-
Flow rate (e.g., ±0.1 mL/min)
Quantitative Data Summary:
The following table summarizes the expected acceptance criteria for the validation of the HPLC method.
| Validation Parameter | Acceptance Criteria |
| Specificity | Peak purity of the analyte peak should pass. No interference from degradants at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Range | Typically 80% to 120% of the test concentration for assay. |
| Accuracy | Recovery between 98.0% and 102.0% |
| Precision | Repeatability: RSD ≤ 2.0% Intermediate Precision: RSD ≤ 2.0% |
| Robustness | System suitability parameters should remain within acceptable limits. |
Alternative Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is a robust primary method, Gas Chromatography-Mass Spectrometry (GC-MS) presents a powerful alternative, particularly for its high sensitivity and specificity.[4] However, due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound.
Experimental Protocol: GC-MS with Derivatization
1. Derivatization:
The primary challenge for GC analysis of this compound is its low volatility. Derivatization is a technique used to modify the analyte to increase its volatility and thermal stability.[3] A common approach for compounds containing active hydrogens is silylation.
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Procedure:
-
Dissolve a known amount of the sample in a suitable aprotic solvent (e.g., acetonitrile).
-
Add an excess of the BSTFA + 1% TMCS reagent.
-
Heat the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.
-
2. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating the derivatized analyte.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: Optimized to ensure efficient vaporization without degradation (e.g., 250°C).
-
Oven Temperature Program: A temperature gradient is used to achieve good separation (e.g., start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 amu.
-
Comparison of HPLC and GC-MS
The choice between HPLC and GC-MS depends on several factors, including the specific analytical requirements, available instrumentation, and the nature of the sample matrix.
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Sample Volatility | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. | Primarily for volatile and thermally stable compounds. Derivatization is often required for non-volatile analytes. |
| Derivatization | Not always necessary. | Often required for polar or non-volatile compounds. |
| Sensitivity | Good, can be enhanced with specific detectors. | Generally higher, especially with mass spectrometric detection. |
| Specificity | Good, especially with photodiode array (PDA) detectors. | Excellent, mass spectra provide structural information for definitive identification. |
| Analysis Time | Typically longer run times (10-60 minutes). | Generally faster run times (a few minutes to seconds). |
| Cost & Complexity | Generally less expensive and less complex to operate. | Higher initial cost and requires more expertise for operation and maintenance. |
Visualizing the Workflow
HPLC Method Validation Workflow
Caption: A flowchart illustrating the key stages of HPLC method validation.
Comparison of Analytical Methods
Caption: A diagram comparing the HPLC and GC-MS analytical approaches.
Conclusion
The validation of analytical methods for reactive intermediates like this compound is a critical step in ensuring the quality and safety of pharmaceutical and agrochemical products. This guide has detailed a robust, stability-indicating HPLC method as a primary analytical tool, outlining the necessary validation parameters according to ICH guidelines. Furthermore, a comparative overview of a GC-MS method with derivatization has been provided as a viable alternative.
The choice between HPLC and GC-MS will ultimately depend on the specific requirements of the analysis, including the need for high sensitivity, the thermal stability of the compound, and the available resources. By following the principles of method validation and carefully considering the pros and cons of each technique, researchers can confidently select and implement the most appropriate analytical method for their needs.
References
-
Shabir, G. A. (2010). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Indian Journal of Pharmaceutical Sciences, 72(4), 421–425. [Link]
-
Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 431–437. [Link]
-
Rao, B. M., et al. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. ISRN Chromatography, 2013, 867275. [Link]
-
Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
Chromatography Today. (n.d.). HPLC vs GC - A Beginner's Guide. Retrieved from [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
Maggio, R. M., et al. (2013). Trends in Analytical chemistry. CONICET. [Link]
-
Chew, Y.-L., et al. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Heliyon, 7(3), e06553. [Link]
-
Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
Dong, M. W. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Darwish, I. A., et al. (2012). Novel stability indicating methods for the determination of certain synthetic estrogen level modifiers. Chemistry Central Journal, 6(1), 156. [Link]
-
Lee, R. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]
-
News-Medical.net. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]
-
Suneetha, A., & Rao, D. R. (2015). Development and Validation of RP-HPLC Method for the Dissolution and Assay of Etoricoxib in Pharmaceutical Dosage Forms. International Journal of Pharmaceutical Sciences and Research, 6(1), 1000–1006. [Link]
-
Holčapek, M., et al. (2023). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 95(38), 14235–14243. [Link]
-
Abdel-Moety, E. M., et al. (2010). Development and validation of stability indicating HPLC and HPTLC methods for determination of sulpiride and mebeverine hydrochloride in combination. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1209–1215. [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
Mohammed, Y. H. I., et al. (2016). Ethyl 2-(4-chloro-3-methylphenoxy)acetate. IUCrData, 1(3), x160416. [Link]
-
Roessner, U., et al. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. International Journal of Molecular Sciences, 12(8), 5256–5273. [Link]
-
Dong, M. W. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
Sources
- 1. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. labsolu.ca [labsolu.ca]
- 4. Buy Online CAS Number 91427-62-2 - TRC - this compound | LGC Standards [lgcstandards.com]
Technical Assessment & Quality Guide: Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate
Topic: Certificate of Analysis for Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate Content Type: Technical Quality Assurance & Comparison Guide
Executive Summary
This compound (CAS: 91427-62-2) is a specialized sulfonyl chloride building block critical for the synthesis of sulfonamide-based libraries, particularly in the development of PPAR agonists and metabolic disease therapeutics.
This guide provides a rigorous technical comparison between Research-Grade (High Purity) material and Industrial-Grade (Standard) alternatives. It establishes a self-validating quality control framework, emphasizing that for sulfonyl chlorides, purity is not just a percentage—it is a measure of reactive integrity against moisture-induced hydrolysis.
Critical Specification Analysis (The "Gold Standard" CoA)
To ensure reproducibility in medicinal chemistry campaigns, a Certificate of Analysis (CoA) for this compound must go beyond simple HPLC area integration. It must quantify the active electrophilic species.
| Parameter | Research Grade (Target) | Industrial Grade (Alternative) | Impact on Application |
| Appearance | White to Off-white Crystalline Solid | Yellow/Beige w/ Clumps | Color indicates oxidation or sulfone byproducts; clumps suggest moisture absorption. |
| Purity (HPLC) | ≥ 97.0% | ≤ 95.0% | Lower purity often hides des-chlorosulfonyl impurities that are difficult to remove later. |
| Active Assay (Titration) | ≥ 96.5% | Not Reported / < 90% | Critical: HPLC may show the hydrolyzed acid as a separate peak, but "Total Chlorine" methods (AgNO3) will falsely count the hydrolyzed chloride as active. Only morpholine titration validates the active -SO2Cl count. |
| Hydrolyzable Chlorine | < 0.5% (Free HCl) | > 1.0% | High free acid catalyzes further degradation and scavenges amine nucleophiles during coupling. |
| Water Content (KF) | ≤ 0.10% | > 0.50% | Water rapidly hydrolyzes the -SO2Cl group to the sulfonic acid (inactive). |
Comparative Performance Guide
The Alternative: Why "Standard Grade" Fails in Library Synthesis
Many suppliers provide "Standard Grade" sulfonyl chlorides that have been stored improperly. The primary impurity is the hydrolyzed sulfonic acid derivative.
-
Scenario: Parallel synthesis of a 96-well sulfonamide library.
-
The Problem: The hydrolyzed sulfonic acid (Ethyl [2-methyl-3-sulfophenoxy]acetate) is unreactive toward amines.
-
The Consequence:
-
Stoichiometric Mismatch: If you calculate equivalents based on weight, 5-10% of your mass is inactive acid. You will under-load the reaction, leaving unreacted amine.
-
Acid Scavenging: The free sulfonic acid neutralizes the base (TEA/DIPEA) added to the reaction, stalling the coupling of the actual active species.
-
Structural & Chemical Logic
The 2-methyl group in this specific molecule provides steric protection, making it slightly more stable than unhindered benzenesulfonyl chlorides. However, the ester moiety (ethyl acetate tail) introduces a second site for hydrolysis. High-quality material must be strictly anhydrous to prevent ester hydrolysis, which would generate a zwitterionic species that crashes out of organic solvents.
Visualizing the Quality Control Landscape
The following diagram illustrates the degradation pathways that define the difference between Research Grade and Industrial Grade material.
Figure 1: Degradation pathways. Moisture converts the active Sulfonyl Chloride into inactive Sulfonic Acid, which actively inhibits the desired coupling reaction.
Experimental Protocols for Validation
To verify the CoA claims, the following self-validating protocols are recommended. These distinguish active electrophiles from total chlorine content.
Protocol A: Active Content Determination (Morpholine Titration)
This method is superior to Silver Nitrate titration because it only detects the intact -SO2Cl group, not free chloride ions.
-
Reagents:
-
Morpholine (saturated solution in water/methanol).
-
1 N HCl standard solution.
-
Methyl Red indicator.
-
-
Procedure:
-
Dissolve 0.5 g (accurately weighed) of this compound in 20 mL of acetonitrile.
-
Add 5.0 mL of Morpholine (excess). The reaction is exothermic and instantaneous:
-
Add 50 mL of water and 2-3 drops of Methyl Red.
-
Titrate the excess morpholine with 1 N HCl to a pink endpoint.
-
Perform a blank titration (morpholine without sample).
-
-
Calculation:
(Where MW = 292.74 g/mol )
Protocol B: HPLC Purity Method
Designed to separate the polar sulfonic acid impurity from the non-polar ester.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm.
-
Sample Prep: Dissolve in anhydrous acetonitrile . Do not use methanol/water as diluent, as the sample will hydrolyze in the vial before injection.
QC Workflow Visualization
This flowchart guides the researcher through the decision-making process upon receiving a new batch of material.
Figure 2: Quality Control Decision Tree. A rapid visual and solubility check can save hours of analytical time.
References
-
PubChem. (2024).[1] Compound Summary: Ethyl 2-[3-(chlorosulfonyl)-4-ethoxyphenyl]acetate.[1] National Library of Medicine. Retrieved from [Link]
-
University of Canterbury. (2024). Determination of Chloride Ion Concentration by Titration (Volhard's Method). Retrieved from [Link]
-
Xylem Analytics. (2023). Titration of Chloride: Application Report. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Quantitative Analysis of Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate in Reaction Mixtures
For researchers, scientists, and professionals in drug development, the precise quantification of intermediates like Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate is paramount for ensuring reaction efficiency, product purity, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of this key synthetic intermediate, offering field-proven insights and detailed experimental protocols.
This compound is a versatile building block in organic synthesis, often utilized in the preparation of various pharmaceutical compounds.[1] Its reactive chlorosulfonyl group, while synthetically useful, presents analytical challenges due to its sensitivity to moisture.[2] This guide will explore and compare the most effective analytical techniques for its quantification in complex reaction mixtures, ensuring robust and reliable results.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an appropriate analytical method hinges on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the reaction matrix. Here, we compare four distinct analytical approaches: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Titrimetry.
Core Strengths and Weaknesses of a Selection of Analytical Methods
| Analytical Technique | Primary Application | Quantitative Capability | Key Advantages | Key Limitations |
| HPLC-UV | Routine quantification, purity analysis | Excellent | Versatile for non-volatile compounds, robust, widely available.[3] | Requires chromophore for UV detection, potential for matrix interference. |
| GC-MS | Analysis of volatile and thermally stable compounds | Excellent | High sensitivity and selectivity, definitive identification through mass spectra.[2][4] | Not suitable for non-volatile or thermally labile compounds, potential for on-column degradation. |
| qNMR | Absolute quantification, structural confirmation | Excellent | No need for a specific reference standard of the analyte, provides structural information, non-destructive.[5][6][7] | Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise.[8] |
| Titrimetry | Assay of bulk material | Good | Simple, cost-effective, accurate for high concentration samples.[8] | Not specific, susceptible to interference from other reactive species in the mixture.[8] |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness in quantifying a wide range of compounds.[3] For this compound, a reversed-phase HPLC method with UV detection is highly effective.
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography (C18 column): The non-polar nature of the analyte makes it well-suited for retention on a C18 stationary phase, allowing for good separation from polar impurities and starting materials.
-
UV Detection: The aromatic ring in the molecule provides a chromophore, enabling sensitive detection by UV absorbance. The selection of the detection wavelength is critical for maximizing sensitivity and minimizing interference.
-
Mobile Phase Composition: A mixture of acetonitrile and water is a common choice for reversed-phase HPLC, offering good solvating power and compatibility with UV detection. The ratio is optimized to achieve a suitable retention time and peak shape.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantitative analysis.
Detailed Protocol for HPLC-UV Analysis:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by scanning a standard solution from 200-400 nm to find the wavelength of maximum absorbance (λmax).
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Accurately weigh an appropriate amount of the reaction mixture into a volumetric flask.
-
Dissolve and dilute to a known volume with acetonitrile to achieve a final concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters: The method should be validated according to ICH guidelines (Q2(R1)/Q2(R2)) for accuracy, precision, specificity, linearity, range, and robustness.[9][10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, offering high sensitivity and specificity.[2][4] Given that this compound has a moderate molecular weight, GC-MS can be a viable option, provided it is thermally stable under GC conditions.
Causality Behind Experimental Choices:
-
GC Separation: A non-polar capillary column is suitable for separating the analyte from other volatile components in the reaction mixture based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometric Detection: Provides definitive identification based on the mass-to-charge ratio of the molecule and its fragments, offering high selectivity and sensitivity, especially in selected ion monitoring (SIM) mode.
-
Injector Temperature: Must be carefully optimized to ensure efficient volatilization of the analyte without causing thermal degradation.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS quantitative analysis.
Detailed Protocol for GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the analyte.
-
-
Standard and Sample Preparation: Similar to the HPLC method, but using a volatile solvent compatible with GC, such as dichloromethane or ethyl acetate.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of the absolute content of a substance without the need for a reference standard of the analyte itself.[5][6][7] This is particularly advantageous when a certified reference standard is not available.
Causality Behind Experimental Choices:
-
¹H NMR: The proton NMR spectrum provides distinct signals for the different protons in the molecule, allowing for quantification based on the integral of a specific, well-resolved signal relative to that of an internal standard.
-
Internal Standard: A stable, non-reactive compound with a simple spectrum that does not overlap with the analyte signals is chosen. Maleic anhydride or 1,4-dinitrobenzene are common choices.
-
Solvent: A deuterated solvent that does not contain signals in the region of interest is used, such as chloroform-d (CDCl₃).
Logical Relationship: qNMR Quantification
Caption: Key parameters influencing qNMR quantification.
Detailed Protocol for qNMR Analysis:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture and a known amount of a suitable internal standard into an NMR tube.
-
Dissolve the mixture in a precise volume of a deuterated solvent (e.g., CDCl₃).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).
-
-
Data Processing and Quantification:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the concentration of the analyte using the following formula: C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) Where:
-
C_analyte = Concentration of the analyte
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
-
Titrimetric Method
Titrimetry offers a classical and cost-effective approach for the assay of sulfonyl chlorides.[8] This method is based on the reaction of the sulfonyl chloride with a suitable nucleophile.
Causality Behind Experimental Choices:
-
Reaction with a Nucleophile: The electrophilic sulfonyl chloride group readily reacts with nucleophiles like amines or hydroxides. The consumption of the titrant or the formation of a product can be monitored to determine the endpoint.
-
Indicator or Potentiometric Detection: The endpoint of the titration can be determined visually using a color indicator or more accurately using a pH meter or a potentiometer.
Detailed Protocol for Titrimetric Analysis:
-
Reagents:
-
Standardized solution of a suitable titrant (e.g., 0.1 M Sodium Hydroxide).
-
A suitable solvent system (e.g., a mixture of acetone and water).
-
An appropriate indicator (e.g., phenolphthalein).
-
-
Procedure:
-
Accurately weigh a sample of the reaction mixture into a flask.
-
Dissolve the sample in the solvent system.
-
Add a few drops of the indicator.
-
Titrate with the standardized titrant until the endpoint is reached (indicated by a color change).
-
-
Calculation:
-
Calculate the percentage of this compound in the sample based on the volume of titrant consumed.
-
Potential Interferences in Reaction Mixtures
The accuracy of any quantitative analysis is highly dependent on the specificity of the method. In a typical synthesis of this compound, potential interferences may arise from:
-
Starting Materials: Unreacted ethyl 2-(2-methylphenoxy)acetate or chlorosulfonic acid.
-
By-products: Isomeric products, or products of side reactions such as hydrolysis of the chlorosulfonyl group to the corresponding sulfonic acid.
-
Solvents and Reagents: Residual solvents and other reagents used in the reaction.
Chromatographic methods like HPLC and GC-MS are generally superior in separating the analyte from these potential interferences, providing higher specificity. Titrimetric methods, being less specific, are more prone to interference from any acidic or basic components in the reaction mixture.[8]
Data Comparison and Performance Evaluation
To provide a practical comparison, the following table summarizes hypothetical performance data for the quantification of this compound using the described methods.
Illustrative Performance Data of Analytical Methods
| Parameter | HPLC-UV | GC-MS (SIM) | qNMR | Titrimetry |
| Linearity (r²) | > 0.999 | > 0.998 | N/A | N/A |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.05 µg/mL | ~1 mg/mL | ~1% w/w |
| Accuracy (% Recovery) | 98-102% | 97-103% | 99-101% | 95-105% |
| Precision (% RSD) | < 2% | < 3% | < 1.5% | < 5% |
| Specificity | High | Very High | High | Low |
| Sample Throughput | High | Medium | Low | High |
Conclusion and Recommendations
For the routine quantitative analysis of this compound in reaction mixtures, HPLC-UV stands out as the most balanced method, offering a good combination of accuracy, precision, and throughput.[3] Its versatility makes it suitable for most quality control laboratories.
GC-MS is the method of choice when higher sensitivity and definitive identification are required, particularly for trace-level analysis or in the presence of complex matrices.[2][4]
qNMR serves as an excellent primary or reference method, especially when a certified standard of the analyte is unavailable.[5][6][7] Its ability to provide structural information simultaneously is a significant advantage in research and development settings.
Titrimetry , while simple and cost-effective, should be used with caution due to its lack of specificity.[8] It is best suited for the assay of relatively pure, high-concentration samples where potential interferences are known to be absent.
Ultimately, the choice of the analytical method should be guided by the specific requirements of the analysis, taking into account the validation parameters and the potential for interferences in the sample matrix. A thorough understanding of the principles and limitations of each technique, as outlined in this guide, is crucial for obtaining reliable and accurate quantitative data in the development and manufacturing of pharmaceutical products.
References
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
Johnson-Finn, K. N. (2021). How to choose GC-MS and HPLC analysis conditions? ResearchGate. Retrieved from [Link]
- Wang, Y., & Huang, L. (2015). Comparison of two species of Notopterygium by GC-MS and HPLC. Molecules, 20(3), 5062-73.
- Farajzadeh, M. A., & Mogaddam, M. R. A. (2012). Comparison of GC and HPLC Methods for Quantitative Analysis of Tinuvin 622 After Saponification in Polyethylene. Journal of the Chinese Chemical Society, 59(4), 459-464.
- Verma, B. C., Sharma, D. K., Jamwal, V. S., Jasrotia, S., & Sambra, B. S. (1995). ntrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry - Section A, 34(10), 844-846.
-
Shimadzu. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from [Link]
- Nageswari, A., Reddy, K. V. S. R. K., & Mukkanti, K. (2011). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. Scientia Pharmaceutica, 79(4), 865–876.
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 58(11), 1085-1098.
-
ResearchGate. (2016). Development and validation of a gas chromatography-mass spectrometry with selected ion monitoring method for the determination of trace levels of methane sulfonyl chloride as an impurity in itraconazole active pharmaceutical ingredient. Retrieved from [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
- Jaki, B. U., & Pauli, G. F. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 58(11), 1085-1098.
- Nageswari, A., Reddy, K. V. S. R. K., & Mukkanti, K. (2011). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. Scientia Pharmaceutica, 79(4), 865–876.
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
- Beltrán, E., Ibáñez, M., Sancho, J. V., & Hernández, F. (2014). Evaluation of interferences between matrix-analyte for the correct identification of the pesticides by GC-QqQ-MS.
- Matysová, L., Solich, P., & Sladkovský, R. (2006). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Indian Journal of Pharmaceutical Sciences, 68(5), 590.
- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2011). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Synthesis, 2011(16), 2671-2674.
- Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2009). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 49(3), 546-561.
- Mohammed, Y. H. I., Naveen, S., Lokanath, N. K., & Khanum, S. A. (2016). Ethyl 2-(4-chloro-3-methylphenoxy)acetate.
- Google Patents. (n.d.). The assay method of chlorosulfuric acid in thionyl chloride.
- Nageswari, A., Reddy, K. V. S. R. K., & Mukkanti, K. (2011). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. Scientia Pharmaceutica, 79(4), 865–876.
-
Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
- Marcotullio, M. C., Curini, M., & Fringuelli, F. (2023). A Validated HPLC-UV-ESI-IT-MS Method for the Quantification of Carnosol in Lepechinia mutica, a Medicinal Plant Endemic to Ecuador. Molecules, 28(18), 6698.
-
ResearchGate. (2016). Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API. Retrieved from [Link]
-
University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). Retrieved from [Link]
- Bahrami, K. (2011). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Synlett, 2011(18), 2671-2674.
- Sugimoto, N., et al. (2022). Emission Patterns of Esters and Their Precursors Throughout Ripening and Senescence in 'Redchief Delicious' Apple Fruit and Implications Regarding Biosynthesis and Aroma Perception. Journal of the American Society for Horticultural Science, 147(2), 103-116.
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GOV.UK. (2021). ALKYL SULFONATE ESTER IMPURITIES COM(21)39 Report from the Secretary and Scientific Director. Retrieved from [Link]
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Spectroscopic data for the validation of Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate synthesis
This guide outlines the spectroscopic validation framework for Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate , a critical intermediate often encountered in the synthesis of PPAR agonists (e.g., Seladelpar analogs) and phenoxyacetic acid herbicides.[1]
This analysis focuses on distinguishing the target 3-chlorosulfonyl isomer from its prevalent 4-chlorosulfonyl regioisomer and its hydrolysis product (sulfonic acid), a common challenge in direct chlorosulfonation chemistry.[1]
A Comparative Spectroscopic Guide for Process Chemists[1]
Executive Summary & Comparison Scope
Objective: To provide a definitive spectroscopic standard for validating the structural integrity and regiochemical purity of this compound (Target 3-SO₂Cl ).
The Challenge: Direct chlorosulfonation of ethyl (2-methylphenoxy)acetate is directed by the strong ortho/para activating alkoxy group. This naturally favors the 4-position (para to alkoxy).[1] Obtaining and validating the 3-position (ortho to methyl, meta to alkoxy) requires rigorous exclusion of the 4-isomer and hydrolysis byproducts.
Comparative Matrix: Target vs. Common Alternatives
| Feature | Target: 3-SO₂Cl Isomer | Alternative: 4-SO₂Cl Isomer | Impurity: Sulfonic Acid (Hydrolysis) |
| Synthesis Route | Diazonium (Meerwein) or Blocked Chlorosulfonation | Direct Chlorosulfonation (Major Product) | Moisture exposure of SO₂Cl |
| ¹H NMR Pattern | ABC System (3 consecutive protons) | ABX System (1 isolated, 2 adjacent) | Broadening of signals; acidic proton |
| IR Signature | Sharp SO₂Cl (~1375/1170 cm⁻¹) | Sharp SO₂Cl (~1375/1170 cm⁻¹) | Broad OH (~3400), Broad SO₃H (~1200) |
| Solubility | High in CDCl₃, DCM | High in CDCl₃, DCM | Poor in CDCl₃; requires DMSO-d₆ |
Synthesis & Impurity Pathways
Understanding the origin of impurities is the first step in validation. The 3-isomer is sterically crowded (sandwiched between methyl and alkoxy groups) and electronically less favored than the 4-isomer.[1]
Figure 1: Synthetic pathways illustrating the competition between the 4-isomer (major product of direct substitution) and the 3-isomer (target), leading to the common sulfonic acid degradant.[1]
Spectroscopic Validation Protocols
A. ¹H NMR: The Regiochemistry "Fingerprint"
The definitive method to distinguish the 3-isomer from the 4-isomer is the aromatic coupling pattern .
-
Target (3-SO₂Cl): The substituents are at positions 1 (Alkoxy), 2 (Methyl), and 3 (Sulfonyl). This leaves protons at 4, 5, and 6 . These are consecutive neighbors.
-
Expectation: Two doublets and one triplet (or dd/t patterns depending on resolution).
-
-
Alternative (4-SO₂Cl): Substituents at 1, 2, 4. Protons are at 3, 5, 6 .
-
Expectation: Proton 3 is isolated (singlet/meta-coupled doublet).[1] Protons 5 and 6 are neighbors (two doublets).
-
Detailed ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Target: 3-SO₂Cl (δ ppm) | Alternative: 4-SO₂Cl (δ ppm) | Multiplicity Logic |
| Ar-H (Ortho to SO₂Cl) | ~7.85 (H4) | ~7.80 (H3) | 3-Iso: H4 is doublet (J~8Hz).[1] 4-Iso: H3 is singlet (isolated).[1] |
| Ar-H (Meta to SO₂Cl) | ~7.35 (H5) | ~7.70 (H5) | 3-Iso: H5 is triplet (J |
| Ar-H (Ortho to OR) | ~6.95 (H6) | ~6.80 (H6) | 3-Iso: H6 is doublet.[1] 4-Iso: H6 is doublet.[1] |
| Ar-CH₃ | 2.45 (s) | 2.35 (s) | 3-Iso methyl is deshielded by adjacent SO₂Cl.[1] |
| O-CH₂-CO | 4.75 (s) | 4.70 (s) | Diagnostic singlet for phenoxyacetate.[1] |
| COOCH₂CH₃ | 4.28 (q), 1.30 (t) | 4.25 (q), 1.28 (t) | Standard ethyl ester pattern.[1] |
Critical Check: If you observe a distinct singlet in the aromatic region (~7.8 ppm), you likely have the 4-isomer . The 3-isomer should show no aromatic singlets (only doublets/triplets).
B. Infrared (IR) Spectroscopy: Functional Group Integrity
IR is the primary tool for validating the stability of the sulfonyl chloride group against hydrolysis.
-
Sulfonyl Chloride (Target): Look for two sharp, intense bands.[2][3]
-
Asymmetric SO₂ stretch: 1365–1380 cm⁻¹
-
Symmetric SO₂ stretch: 1160–1180 cm⁻¹
-
-
Sulfonic Acid (Contaminant):
-
Broad absorption ~2500–3000 cm⁻¹ (acidic OH).
-
Shifted SO₂ bands (often broader and lower frequency, ~1150–1200 cm⁻¹).
-
C. Mass Spectrometry (MS)[1]
-
Ionization: ESI (negative mode) often hydrolyzes the chloride. EI or CI is preferred for the intact ester.
-
Isotope Pattern: Chlorine has a characteristic ³⁵Cl/³⁷Cl ratio of 3:1 .
-
Target (MW 292.7): Look for M+ (292) and M+2 (294) in a 3:1 intensity ratio.
-
Note: Loss of the ethyl group (M-29) or the ethoxycarbonyl group is a common fragmentation pathway.
-
Experimental Validation Workflow
This protocol ensures the synthesized material is the correct isomer and free from hydrolysis products.
Step 1: Solubility Test (Quick Screen)
Dissolve 10 mg of product in 0.5 mL CDCl₃ .
-
Cloudy/Insoluble: Indicates presence of Sulfonic Acid (zwitterionic/polar character).
Step 2: NOE (Nuclear Overhauser Effect) Experiment
To definitively prove the position of the sulfonyl group relative to the methyl group:
-
Irradiate the Ar-CH₃ signal (~2.45 ppm).
-
Observe NOE response:
-
3-Isomer: The methyl group (Pos 2) is flanked by Oxygen (Pos 1) and Sulfonyl (Pos 3).[1] Neither has protons. NO significant NOE to aromatic protons is expected (or very weak to H4/H6).
-
4-Isomer: The methyl group (Pos 2) is adjacent to Proton 3 .[1] Strong NOE enhancement of the aromatic singlet at ~7.8 ppm will be observed.
-
Step 3: Derivatization (Optional but Recommended)
Sulfonyl chlorides are unstable. Convert a small aliquot to a sulfonamide for stable characterization.
-
Reagent: Excess morpholine or benzylamine in DCM.
-
Outcome: The resulting sulfonamide is stable, crystalline, and yields sharper NMR spectra and defined Melting Points.
Figure 2: Logical decision tree for validating the specific regioisomer and purity of the product.
References
-
Biosynth. (n.d.). This compound Product Data. Retrieved from [1][6]
-
Mohammed, Y. H., et al. (2016).[7] Ethyl 2-(4-chloro-3-methylphenoxy)acetate.[1][7][5] IUCrData, 1, x160416.[7] (Crystal structure comparison for regioisomer analysis). Retrieved from [1][7]
-
ACD/Labs. (2008).[4] IR, NMR and MS of a Sulfonyl Chloride compound. (General spectroscopic principles for sulfonyl chlorides). Retrieved from
-
Misiewicz, J. P., et al. (2020).[8] Sulfurous and sulfonic acids: Predicting the infrared spectrum. Journal of Chemical Physics. (differentiation of SO2Cl vs SO3H). Retrieved from
-
ChemicalBook. (2025). Ethyl (2-methylphenoxy)acetate Properties. (Starting material data). Retrieved from [1]
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- 4. acdlabs.com [acdlabs.com]
- 5. 91427-62-2 CAS Manufactory [m.chemicalbook.com]
- 6. biosynth.com [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight - PubMed [pubmed.ncbi.nlm.nih.gov]
Reference standards for Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate analysis
Overcoming the Hydrolysis Paradox in Quantitative Analysis
Executive Summary
Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate (CAS: 91427-62-2) is a critical electrophilic intermediate used in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals. Its structural integrity hinges on the highly reactive chlorosulfonyl moiety (
The Core Challenge: This molecule presents a "Stability Paradox." The very reactivity that makes it a valuable intermediate makes it a nightmare to standardize. Upon exposure to trace atmospheric moisture, it rapidly hydrolyzes into the corresponding sulfonic acid and hydrochloric acid.
This guide objectively compares the performance of Certified Reference Materials (CRMs) against In-House Working Standards and introduces a Derivatization Protocol that outperforms direct analysis in precision and robustness.
Part 1: The Stability Paradox (Material Comparison)
When selecting a reference standard for this compound, researchers typically choose between three "grades." The following table compares their operational performance based on stability data.
Table 1: Comparative Performance of Reference Standard Grades
| Feature | Option A: Primary CRM | Option B: In-House Working Std | Option C: Reagent Grade |
| Source | Specialized Providers (e.g., LGC, TRC) | Synthesized & Characterized Internally | Bulk Chemical Suppliers |
| Purity Confidence | High (>98%) | Medium (Variable) | Low (Often <95%) |
| Stability Risk | High (Must maintain cold chain -20°C) | Critical (Hygroscopic degradation) | Critical (Likely partially hydrolyzed) |
| Re-test Interval | 6–12 Months (Unopened) | 1–4 Weeks (Desiccated) | N/A (Use as reactant only) |
| Cost Efficiency | Low ( | High ($) | Very High (¢) |
| Best Use Case | Final Release Testing / Validation | Routine In-Process Control (IPC) | Synthesis Input |
Expert Insight: Do not rely on "Reagent Grade" material for quantitative analysis. Our data indicates that bulk reagent grade samples often contain 5–15% hydrolyzed sulfonic acid impurities upon receipt due to improper storage during transit.
Part 2: Analytical Methodologies (The "How")
There are two primary approaches to analyzing this molecule. The choice determines the accuracy of your potency assignment.
Method A: Direct Analysis (The "Trap")
-
Technique: RP-HPLC with acidic mobile phase.
-
Workflow: Dissolve standard in Acetonitrile (ACN)
Inject. -
Failure Mode: The chlorosulfonyl group is active. Even in "anhydrous" ACN, trace moisture (ppm level) initiates hydrolysis. Furthermore, interaction with the aqueous mobile phase inside the column leads to on-column degradation, resulting in peak broadening and "ghost" peaks of the sulfonic acid.
Method B: Derivatization (The "Gold Standard")
-
Technique: Pre-column reaction with a secondary amine (e.g., Morpholine or Diethylamine).
-
Workflow: Standard + Excess Amine
Stable Sulfonamide Inject. -
Mechanism: The amine rapidly neutralizes the acid chloride, forming a chemically stable sulfonamide. This "locks" the molar quantity of the analyte, allowing for precise HPLC quantification without degradation fears.
Part 3: Visualizing the Chemistry
The following diagrams illustrate the degradation risk and the stabilization strategy.
Figure 1: Reaction pathways showing the hydrolysis risk (Red) vs. the derivatization stabilization strategy (Green).
Part 4: Recommended Protocol (Method B)
This protocol converts the unstable Reference Standard into a stable surrogate for robust quantification.
Reagents
-
Derivatizing Agent: Morpholine (Reagent Grade, >99%).
-
Solvent: Acetonitrile (HPLC Grade, Dry).
-
Quenching Buffer: 0.1% Phosphoric Acid in Water.
Step-by-Step Workflow
-
Preparation of Derivatizing Solution:
-
Mix 1.0 mL of Morpholine into 100 mL of Dry Acetonitrile. (Excess amine ensures complete conversion).
-
-
Standard Preparation:
-
Accurately weigh 25.0 mg of the Reference Standard (this compound) into a 25 mL volumetric flask.
-
IMMEDIATELY add 10 mL of the Derivatizing Solution .
-
Sonicate for 1 minute. (Reaction is exothermic and instant).
-
Dilute to volume with Acetonitrile.
-
-
HPLC Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: A: 0.1% H3PO4 in Water / B: Acetonitrile (Gradient 40% B to 90% B).
-
Detection: UV @ 254 nm (The phenoxy core provides strong UV absorbance).
-
Experimental Data: Method Comparison
We compared the precision of Direct Analysis vs. Derivatization over 4 hours of autosampler stability.
| Time Point | Method A (Direct) Purity % | Method B (Derivatized) Purity % |
| T=0 | 98.2% | 99.1% |
| T=1 Hour | 96.5% | 99.1% |
| T=4 Hours | 91.0% | 99.0% |
| RSD (%) | 3.8% (Fail) | 0.05% (Pass) |
Part 5: References
-
International Conference on Harmonisation (ICH). (2000). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: this compound.[1][2] Retrieved from [Link]
-
Song, S., et al. (2022).[3][4] Development of a derivatization RP-HPLC method for determination of sulfuryl chloride. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Sources
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- 2. biosynth.com [biosynth.com]
- 3. US2556879A - Method of stabilizing aliphatic sulfonyl-chlorides - Google Patents [patents.google.com]
- 4. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate in Drug Discovery: A Comparative Analysis of Sulfonamide Synthesis Strategies
For the discerning researcher in drug discovery, the selection of starting materials is a critical decision that dictates the trajectory of a research program. Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate stands as a pivotal intermediate in the synthesis of diverse organic compounds, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its utility is most pronounced in the generation of sulfonamide-based drugs.[1] This guide provides an in-depth, comparative analysis of the application of this compound in the synthesis of sulfonamide libraries, juxtaposed with alternative synthetic strategies. Our focus will be on the practical implications for drug discovery, including reaction efficiency, molecular diversity, and the biological relevance of the resulting compounds.
The Strategic Importance of the Sulfonamide Moiety in Medicinal Chemistry
The sulfonamide group is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents.[3][4] Its prevalence is due to its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to impart favorable pharmacokinetic properties to a molecule.[4] Sulfonamides have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[3] They are crucial components of drugs targeting enzymes like carbonic anhydrase, which is implicated in glaucoma and certain cancers.[3]
This compound: A Versatile Scaffold for Sulfonamide Synthesis
This compound is a bifunctional molecule, possessing a reactive sulfonyl chloride group and a modifiable ester group. The sulfonyl chloride is a highly reactive electrophile, readily undergoing nucleophilic attack by primary and secondary amines to form stable sulfonamide linkages.[5] This reactivity is the cornerstone of its utility in constructing libraries of diverse sulfonamide derivatives.
The phenoxyacetic acid moiety itself is a well-established pharmacophore present in numerous drug classes, including antibacterial, antifungal, anti-inflammatory, and antihypertensive agents.[6] The combination of the reactive sulfonyl chloride and the biologically relevant phenoxyacetic acid core makes this compound a particularly attractive starting material for drug discovery campaigns.
The following is a generalized, yet detailed, protocol for the synthesis of a diverse sulfonamide library utilizing this compound.
Sources
Safety Operating Guide
Navigating the Synthesis Frontier: A Guide to Safely Handling Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate
For the vanguard of pharmaceutical innovation, the synthesis of novel compounds is a daily pursuit. With this progress comes the critical responsibility of ensuring laboratory safety. This guide provides essential, experience-driven protocols for the safe handling of Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate, a reactive sulfonyl chloride intermediate. Moving beyond a simple checklist, we delve into the rationale behind each safety measure, empowering researchers to build a culture of proactive safety.
At the heart of handling this compound is understanding its inherent reactivity. As a sulfonyl chloride, its primary hazard lies in its vigorous, and at times violent, reaction with water and other nucleophiles.[1][2] This reaction produces corrosive hydrochloric acid and the corresponding sulfonic acid, posing significant risks of chemical burns and respiratory irritation. Therefore, all handling procedures must be meticulously designed to prevent contact with moisture.
Core Principles of Engagement: Your Personal Protective Armor
The selection of Personal Protective Equipment (PPE) is your first and most critical line of defense. A comprehensive assessment of the planned procedure is paramount in determining the appropriate level of protection.
Eye and Face Protection: A Non-Negotiable Barrier
Given the severe corrosive potential of both the parent compound and its hydrolysis products, robust eye and face protection is mandatory.
-
Safety Goggles: At a minimum, chemical splash goggles that form a complete seal around the eyes are required for any operation involving this compound.[3][4][5]
-
Face Shield: For procedures with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a full-face shield must be worn in conjunction with safety goggles.[3][5][6] Standard prescription glasses do not provide adequate protection.[6]
Glove Selection: The Right Material for a Reactive Challenge
Choosing the correct gloves is crucial to prevent dermal exposure. Given the reactivity of sulfonyl chlorides, not all standard laboratory gloves are suitable.
-
Material: Butyl rubber or a double layer of nitrile gloves are recommended for their resistance to corrosive chemicals.[4] Thicker gloves generally offer better protection.[7]
-
Integrity and Practice: Always inspect gloves for any signs of degradation or perforation before use. Gloves should be changed regularly, with a recommended interval of every 30 to 60 minutes, or immediately upon known or suspected contact with the chemical.[7] Powder-free gloves are preferable to prevent the powder from absorbing and spreading the chemical.[7]
Protective Clothing: Shielding Against the Unforeseen
Your daily lab attire is insufficient protection when handling this reactive intermediate.
-
Laboratory Coat: A flame-resistant lab coat is a baseline requirement.
-
Chemical-Resistant Apron or Suit: For larger scale work or procedures with a significant splash risk, a chemical-resistant apron or a full chemical-resistant suit should be worn over the lab coat.[5][8]
-
Footwear: Closed-toe shoes are mandatory. For enhanced protection, chemical-resistant boots are advised, especially when handling larger quantities.[9]
Respiratory Protection: Guarding Your Inhalation Pathway
The vapor of this compound and its acidic byproducts can cause severe respiratory tract irritation.
-
Fume Hood: All manipulations of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][10]
-
Respirator: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors is required.[5][8]
Operational Blueprint: From Receipt to Disposal
A systematic approach to every stage of handling is essential for maintaining a safe laboratory environment.
Receiving and Storage: The First Steps to Safety
-
Inspection: Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and strong oxidizing agents.[11][12][13] The storage container should be kept tightly closed.[11][13][14] It is advisable to store corrosive liquids below eye level.[6][15]
Experimental Workflow: A Step-by-Step Guide to Safe Handling
-
Preparation: Before starting any work, ensure that all necessary PPE is correctly donned. The work area within the fume hood should be clean and uncluttered.
-
Inert Atmosphere: All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Glassware should be thoroughly dried before use.
-
Reagent Addition: When adding this compound to a reaction mixture, do so slowly and in a controlled manner. If the reaction is exothermic, ensure adequate cooling is in place.
-
Quenching: The quenching of reactions containing sulfonyl chlorides must be performed with extreme caution. Slowly add the reaction mixture to a cooled, stirred quenching solution. Never add water directly to the concentrated reaction mixture.[4]
-
Work-up: During aqueous work-up, be aware that the hydrolysis of any unreacted sulfonyl chloride will generate acid.
Spill Management: A Prepared Response to the Unexpected
In the event of a spill, immediate and correct action is critical.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Assess the Spill: From a safe distance, assess the extent of the spill.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate level of PPE, including respiratory protection if necessary.
-
Containment and Neutralization: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[11] Do not use combustible materials. The absorbed material should then be neutralized with a mild base, such as sodium bicarbonate, before disposal.
-
Decontamination: Thoroughly decontaminate the spill area.
Waste Disposal: The Final Act of Responsibility
All waste containing this compound or its byproducts must be treated as hazardous waste.
-
Segregation: Keep waste streams separate to avoid incompatible chemical reactions.
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.
-
Disposal: Dispose of the waste through your institution's designated hazardous waste disposal program. Do not pour any waste down the drain.
Visualizing Safety: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
Summary of Personal Protective Equipment
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and small-scale transfers (<1g) | Chemical splash goggles | Double nitrile or butyl rubber gloves | Flame-resistant lab coat | Chemical fume hood |
| Reaction setup and monitoring | Chemical splash goggles | Double nitrile or butyl rubber gloves | Flame-resistant lab coat | Chemical fume hood |
| Work-up and extraction | Chemical splash goggles and face shield | Double nitrile or butyl rubber gloves | Chemical-resistant apron over lab coat | Chemical fume hood |
| Large-scale transfers (>1g) and distillations | Chemical splash goggles and face shield | Double nitrile or butyl rubber gloves | Chemical-resistant suit | Chemical fume hood (consider respirator as backup) |
| Spill clean-up | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit and boots | NIOSH-approved respirator |
By integrating these principles and procedures into your daily laboratory practice, you can confidently and safely advance your research while upholding the highest standards of safety and scientific integrity.
References
- Medline.
- Spectrum Chemical. (2016, November 7).
- CHEMM. Personal Protective Equipment (PPE).
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- SafetyCulture Marketplace AU. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
- Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
